4-Amino-6-methoxypyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELRBZDRGTVGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352811 | |
| Record name | 4-Amino-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696-45-7 | |
| Record name | 6-Methoxy-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-6-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Amino-6-methoxypyrimidine: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-6-methoxypyrimidine is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features make it a valuable building block for the synthesis of a range of therapeutic agents. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its role in the development of key drug molecules. Furthermore, it elucidates the signaling pathways associated with its derivatives, offering a comprehensive resource for researchers and professionals in drug discovery and development.
Core Properties of this compound
This compound, identified by the CAS number 696-45-7, is a pyrimidine derivative characterized by an amino group at position 4 and a methoxy group at position 6.[1][2][3] Its chemical structure and properties are fundamental to its reactivity and utility as a synthetic intermediate.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 696-45-7 | [1][2][3] |
| Molecular Formula | C₅H₇N₃O | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| Appearance | White to yellow powder | [3][4] |
| Melting Point | 157-160 °C | [1][2][3] |
| Purity | Typically >98.0% | [4] |
| InChI Key | VELRBZDRGTVGGT-UHFFFAOYSA-N | [2] |
| SMILES String | COc1cc(N)ncn1 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. A common and efficient method involves the nucleophilic substitution of 4,6-dichloropyrimidine.
Synthesis of this compound from 4,6-Dichloropyrimidine
This protocol is based on the general method for the preparation of 4-amino-6-alkoxyl pyrimidine compounds.[5]
Materials:
-
4,6-Dichloropyrimidine
-
Aqueous ammonia solution (25-28%)
-
Methanol
-
Sodium hydroxide
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ammonolysis: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in water. Add an excess of aqueous ammonia solution (e.g., 4.0-4.5 equivalents). The reaction mixture is stirred at a controlled temperature, for instance, between 55-60 °C, for several hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of 4-Amino-6-chloropyrimidine: After completion, the reaction mixture is cooled, and the precipitated 4-amino-6-chloropyrimidine is collected by filtration, washed with cold water, and dried.
-
Methoxylation: The dried 4-amino-6-chloropyrimidine (1.0 equivalent) is suspended in methanol in a round-bottom flask equipped with a reflux condenser. An alkaline catalyst, such as sodium hydroxide (1.1 equivalents), is added to the suspension.
-
Reflux: The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction is monitored by TLC.
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound. The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical agents.
Intermediate for Sulfamethazine Synthesis
A significant application of this compound is its role as a key intermediate in the synthesis of Sulfamethazine, a widely used sulfonamide antibiotic for treating bacterial infections in both human and veterinary medicine.[1][4]
Experimental Protocol Outline for Sulfamethazine Synthesis:
-
Diazotization: this compound is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Coupling Reaction: The diazonium salt is then coupled with a sulfonamide precursor, such as p-acetamidobenzenesulfinic acid.
-
Hydrolysis: The resulting intermediate is hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding Sulfamethazine.
-
Purification: The final product is purified by recrystallization.
Precursor for PARP-1 Inhibitors
This compound is also utilized as a precursor in the preparation of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1][4] PARP-1 inhibitors are a class of targeted cancer therapies that have shown significant promise in treating various cancers, particularly those with deficiencies in DNA repair pathways.
Signaling Pathway of PARP-1 in Cancer:
PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][6] When PARP-1 is inhibited, SSBs accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[7] PARP-1 also plays roles in transcriptional regulation and can interact with signaling pathways such as NF-κB and ERK, which are often deregulated in cancer.[8][9]
Caption: PARP-1's role in DNA repair and the effect of its inhibition.
Precursor for EP2 Antagonists
This pyrimidine derivative is also used in the synthesis of selective antagonists for the prostaglandin EP2 receptor.[3] These antagonists are being investigated for the treatment of neurodegenerative peripheral diseases.
Signaling Pathway of the EP2 Receptor:
The prostaglandin E2 (PGE2) receptor 2 (EP2) is a G-protein coupled receptor (GPCR).[2] Upon binding of its ligand, PGE2, the EP2 receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase.[2][10] This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[2][11] PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression. The EP2 receptor can also activate other signaling pathways, such as the GSK3β/β-catenin pathway.[3]
Caption: Simplified EP2 receptor signaling cascade.
Safety and Handling
This compound is classified as a warning substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask (type N95), should be used when handling this compound.[2] It is a combustible solid and should be stored accordingly.[2]
Conclusion
This compound is a versatile and valuable building block in the synthesis of a variety of pharmaceutical compounds. Its well-defined properties and reactivity make it an essential intermediate for the production of established drugs like Sulfamethazine and for the development of novel therapeutics such as PARP-1 inhibitors and EP2 antagonists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in the field of drug development and medicinal chemistry.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 4. Dual roles of PARP-1 promote cancer growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 9. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 11. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Amino-6-methoxypyrimidine
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological relevance of 4-Amino-6-methoxypyrimidine, a key intermediate in the development of therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Identity and Structure
This compound is a substituted pyrimidine with the chemical formula C₅H₇N₃O. Its structure is characterized by a pyrimidine ring with an amino group at position 4 and a methoxy group at position 6.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and role in chemical synthesis. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | |
| Molecular Weight | 125.13 g/mol | |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 157-160 °C | |
| Boiling Point | Not experimentally determined | |
| Solubility | Soluble in DMSO and Methanol. | [2] |
| pKa (predicted) | 4.11 ± 0.10 | |
| LogP (predicted) | Data not available |
Experimental Protocols
Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. Below are generalized protocols for key experimental procedures.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dried, powdered this compound is packed into a thin-walled capillary tube, which is then sealed at one end.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is gradually increased at a slow, controlled rate.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range. A narrow melting range is indicative of high purity.
Synthesis of this compound
A common method for the synthesis of this compound involves the ammonolysis of a di-substituted pyrimidine followed by nucleophilic substitution.
Methodology:
-
Ammonolysis: 4,6-Dichloropyrimidine is subjected to atmospheric-pressure ammonolysis to yield 4-amino-6-chloropyrimidine.
-
Methoxylation: The resulting 4-amino-6-chloropyrimidine is then reacted with an alkoxide, such as sodium methoxide, in an alcohol solvent. This is a nucleophilic substitution reaction where the chloro group is replaced by a methoxy group.
-
Work-up and Purification: The reaction mixture is then neutralized, and the product is isolated. Purification is typically achieved through recrystallization to obtain the final, pure this compound.[3]
Role in Drug Development and Signaling Pathways
This compound is a valuable building block in the synthesis of various biologically active compounds. Its primary significance lies in its use as a key intermediate for compounds that modulate critical signaling pathways involved in disease.
Precursor to PARP-1 Inhibitors
This compound serves as a precursor in the preparation of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors.[4] PARP-1 is a key enzyme in the DNA damage repair pathway. In cancer therapy, particularly for cancers with deficiencies in other DNA repair mechanisms (like BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death (synthetic lethality).
The pyrimidine core of this compound provides a scaffold for the synthesis of more complex molecules that can fit into the active site of the PARP-1 enzyme, blocking its function. Research into PARP-1 inhibitors is also extending to the treatment of neurodegenerative peripheral diseases.[1][4]
Intermediate in Sulfonamide Antibiotic Synthesis
Historically and currently, this compound is a crucial intermediate in the synthesis of sulfonamide antibiotics, such as Sulfamethazine.[4] Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is essential for the synthesis of folic acid, a vital component for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect. The purity and consistent quality of this compound are critical for the efficient and effective production of these important antibiotics.[4]
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined physicochemical properties and versatile reactivity make it an indispensable starting material for the synthesis of a range of therapeutic agents. From established antibiotics to cutting-edge cancer therapies, the applications of this pyrimidine derivative underscore its importance in advancing healthcare. This guide provides a foundational understanding for researchers and scientists working with this key molecule.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Amino-6-methoxypyrimidine
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, synthesis protocols, and its role in established chemical pathways.
Core Molecular Information
This compound, with the CAS Number 696-45-7, is a substituted pyrimidine derivative. Pyrimidine cores are fundamental components of DNA and RNA and are associated with a wide range of biological activities, making their derivatives valuable in drug discovery and development.[1][2]
Chemical Structure and Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | |
| Molecular Weight | 125.13 g/mol | |
| Appearance | White to yellow powder | [3] |
| Melting Point | 157-160 °C (lit.) | [3] |
| Assay Purity | 96% | |
| InChI Key | VELRBZDRGTVGGT-UHFFFAOYSA-N | |
| SMILES String | COc1cc(N)ncn1 |
Synthesis Protocols and Experimental Workflows
The synthesis of this compound and related compounds can be achieved through various routes. Below are detailed methodologies derived from established patents and literature, providing a framework for laboratory-scale synthesis.
Method 1: Synthesis from 4,6-Dichloropyrimidine Compounds
This method involves an atmospheric-pressure ammonolysis or aminolysis followed by a substitution reaction. It is highlighted as a green and environmentally friendly process suitable for industrial production.[4]
Experimental Protocol:
-
Ammonolysis/Aminolysis: Obtain 4-amino-6-chloropyrimidine via atmospheric-pressure ammonolysis or aminolysis of 4,6-dichloropyrimidine compounds.
-
Methoxylation: Mix the resulting 4-amino-6-chloropyrimidine with an alcohol compound (e.g., methanol) and an alkaline catalyst.
-
Reflux: Perform a reflux reaction with the mixture.
-
Treatment: Process the reaction solution to isolate the final product, this compound.
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sjomr.org.in [sjomr.org.in]
- 3. This compound | 696-45-7 [chemicalbook.com]
- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
Spectroscopic and Structural Elucidation of 4-Amino-6-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Amino-6-methoxypyrimidine. Due to the limited availability of public domain experimental spectra, this guide combines known physical properties with predicted spectroscopic data to serve as a valuable resource for the characterization and analysis of this molecule. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Physicochemical Properties
This compound, with the empirical formula C₅H₇N₃O, is a substituted pyrimidine derivative. Key physicochemical data is summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 125.13 g/mol | [1] |
| Melting Point | 157-160 °C | [1] |
| CAS Number | 696-45-7 | [1] |
Predicted Spectroscopic Data
The following tables present the predicted spectroscopic data for this compound, based on established principles of NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | Singlet | 1H | H2 (pyrimidine ring) |
| ~5.70 | Singlet | 1H | H5 (pyrimidine ring) |
| ~4.90 | Broad Singlet | 2H | -NH₂ |
| ~3.95 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C6 (pyrimidine ring) |
| ~162.5 | C4 (pyrimidine ring) |
| ~158.0 | C2 (pyrimidine ring) |
| ~85.0 | C5 (pyrimidine ring) |
| ~55.0 | -OCH₃ |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 125.06 | [M]⁺ (Molecular Ion) |
| 110.04 | [M - CH₃]⁺ |
| 96.04 | [M - CHO]⁺ |
| 82.04 | [M - CH₃ - CO]⁺ |
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium-Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (-OCH₃) |
| 1650-1600 | Strong | C=N stretch (pyrimidine ring) |
| 1620-1580 | Strong | N-H bend |
| 1580-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Asymmetric C-O-C stretch |
| 1050-1000 | Medium | Symmetric C-O-C stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a 125 MHz spectrometer with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
-
Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using spectroscopic methods.
References
An In-depth Technical Guide to the Solubility of 4-Amino-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-amino-6-methoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document presents qualitative solubility information, data for structurally similar compounds, and detailed experimental protocols for solubility determination.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 696-45-7 | [1] |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Melting Point | 157-160 °C | [1][2] |
| Appearance | White to yellow powder | [2] |
Solubility Profile
Table 1: Qualitative and Quantitative Solubility Data of Structurally Similar Pyrimidine Derivatives
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 4-Aminopyridine | Water | 20 | 112 g/L | [3] |
| Ethanol | Room Temperature | Soluble | [3] | |
| Methanol | Room Temperature | Soluble | [3] | |
| Acetone | Room Temperature | Soluble | [3] | |
| Acetonitrile | Room Temperature | Soluble | ||
| Dimethylformamide (DMF) | Room Temperature | Soluble | ||
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble | ||
| Tetrahydrofuran (THF) | Room Temperature | Soluble | ||
| 2-Amino-4-chloro-6-methoxypyrimidine | Aqueous-Methanol Mixtures | 5 - 50 | Mole fraction solubility data available | [4] |
| Aqueous-Ethanol Mixtures | 5 - 50 | Mole fraction solubility data available | [4] | |
| Aqueous-Acetone Mixtures | 5 - 50 | Mole fraction solubility data available | [4] | |
| Aqueous-N,N-dimethylformamide Mixtures | 5 - 50 | Mole fraction solubility data available | [4] | |
| 4-Amino-2,6-dimethoxypyrimidine | Methanol | Room Temperature | 25 mg/mL | [5] |
| Various Pyrimidine Derivatives | Methanol | 25 - 55 | Mole fraction solubility data available | [6] |
| N,N-Dimethylformamide (DMF) | 25 - 55 | Mole fraction solubility data available | [7] | |
| Carbon Tetrachloride | 25 - 55 | Mole fraction solubility data available | [7] |
Generally, the solubility of pyrimidine derivatives in organic solvents increases with a rise in temperature, as the dissolution process is often endothermic[8].
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
3.1. Equilibrium Shake-Flask Method
This is a widely used and accurate method for determining equilibrium solubility.
-
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Vials with tight-fitting caps
-
Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
After equilibration, allow the undissolved solid to settle by stopping the agitation and letting the vials stand in the temperature-controlled environment for several hours.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
3.2. Gravimetric Method
This method is straightforward and does not require sophisticated analytical instrumentation for quantification.
-
Materials:
-
Same as the shake-flask method, with the addition of a drying oven or vacuum desiccator.
-
-
Procedure:
-
Follow steps 1-6 of the Equilibrium Shake-Flask Method.
-
Accurately weigh a clean, dry evaporating dish or vial.
-
Transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed container.
-
Evaporate the solvent completely under a gentle stream of nitrogen, in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or in a vacuum desiccator.
-
Once the solvent is fully evaporated and the solute is completely dry, reweigh the container with the dried solute.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.
-
Synthesis Pathway of this compound
This compound is a key intermediate in the synthesis of pharmaceuticals like Sulfamethazine and PARP-1 inhibitors[9]. A common synthetic route involves the reaction of 4,6-dichloropyrimidine with ammonia followed by reaction with a methoxide source[10].
Caption: Synthesis of this compound.
Experimental Workflow for Solubility Determination
The general workflow for determining the solubility of a compound like this compound is depicted below.
Caption: General workflow for solubility determination.
References
- 1. This compound 96 696-45-7 [sigmaaldrich.com]
- 2. This compound | 696-45-7 [chemicalbook.com]
- 3. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. 4-氨基-2,6-二甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
Tautomerism in Substituted Aminopyrimidines: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the tautomeric landscapes of substituted aminopyrimidines, detailing the analytical methodologies for their characterization and the implications for drug discovery and development.
Executive Summary
Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are in turn significantly influenced by the phenomenon of tautomerism. This technical guide provides a comprehensive overview of tautomerism in substituted aminopyrimidines, with a focus on the prevalent amino-imino equilibrium. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the structural and environmental factors that govern tautomeric preference. This document outlines the key experimental and computational techniques employed to study and predict tautomeric equilibria, presents available quantitative data, and discusses the profound implications of tautomerism in drug design and biological signaling pathways.
Introduction to Tautomerism in Aminopyrimidines
Tautomers are structural isomers of a chemical compound that readily interconvert.[1] In the context of substituted aminopyrimidines, the most common form of tautomerism is the amino-imino tautomerism. This involves the migration of a proton between an exocyclic amino group and a ring nitrogen atom. For instance, a 2-aminopyrimidine can exist in equilibrium with its 2(1H)-pyrimidinimine tautomer. Similarly, 4-aminopyrimidines can exist in equilibrium with their corresponding imino forms.
The position of this equilibrium is not static; it is a dynamic process influenced by a variety of factors including the nature and position of substituents on the pyrimidine ring, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH.[2][3] Understanding and controlling the dominant tautomeric form is of paramount importance in drug discovery, as different tautomers can exhibit distinct biological activities, pharmacokinetic properties, and toxicological profiles.[1]
Factors Influencing Tautomeric Equilibrium
The delicate balance between amino and imino tautomers is dictated by their relative thermodynamic stabilities. Several key factors can shift this equilibrium:
Substituent Effects
The electronic properties of substituents on the pyrimidine ring play a crucial role in determining the predominant tautomer. Electron-withdrawing groups and electron-donating groups can stabilize or destabilize different tautomeric forms by altering the electron density distribution within the molecule. For example, studies on substituted purines (which contain a pyrimidine ring) have shown that the position of substitution significantly impacts tautomeric preferences.[4][5] While comprehensive quantitative data for a wide range of substituted aminopyrimidines is not centrally compiled, computational studies consistently demonstrate the strong influence of substituents on the relative energies of the tautomers.[6]
Solvent Effects
The surrounding solvent environment can have a profound impact on the tautomeric equilibrium.[3] Polar solvents, particularly those capable of hydrogen bonding, can preferentially stabilize the more polar tautomer. For instance, in some systems, a polar protic solvent like water can shift the equilibrium towards the keto/imino form through hydrogen bonding interactions.[3] Conversely, non-polar solvents may favor the less polar amino tautomer. The study of solvatochromic shifts using UV-Vis spectroscopy is a common method to probe these effects.[7]
Experimental Methodologies for Tautomer Analysis
A variety of spectroscopic and analytical techniques are employed to qualitatively and quantitatively assess the tautomeric state of substituted aminopyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the elucidation of tautomeric structures in solution.[8] Both proton (¹H) and carbon-¹³ (¹³C) NMR are highly sensitive to the changes in the chemical environment of nuclei upon tautomerization.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the substituted aminopyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrumental Parameters:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds (a longer delay may be necessary for accurate quantification)
-
Number of scans: 16-64, depending on the sample concentration.
-
-
-
Data Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Identify the characteristic signals for each tautomer. The chemical shifts of the amino protons (typically a broad singlet) and the aromatic protons of the pyrimidine ring will differ between the amino and imino forms.
-
Quantify the relative concentrations of the tautomers by integrating the well-resolved signals corresponding to each species. The ratio of the integrals is proportional to the molar ratio of the tautomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for studying tautomeric equilibria, particularly the influence of solvent polarity.[9] The different electronic arrangements of tautomers result in distinct absorption maxima (λmax).
-
Sample Preparation:
-
Prepare a stock solution of the substituted aminopyrimidine of known concentration (e.g., 1 x 10⁻³ M) in a relatively non-polar solvent in which the compound is stable.
-
Prepare a series of solutions with varying solvent polarities by mixing the stock solution with different proportions of a polar solvent (e.g., water, ethanol). Ensure the final concentration of the aminopyrimidine remains constant across all solutions.
-
-
Instrumental Parameters:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the absorbance of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Use the corresponding solvent mixture as the blank for each measurement.
-
-
Data Analysis:
-
Observe the changes in the absorption spectra as a function of solvent polarity. The appearance of new absorption bands or isosbestic points is indicative of a shift in the tautomeric equilibrium.
-
The equilibrium constant (KT) can be determined by analyzing the absorbance data at a wavelength where one tautomer absorbs significantly more than the other.[10]
-
Computational Approaches to Tautomer Prediction
In silico methods are increasingly used to predict the relative stabilities and populations of tautomers, providing valuable insights for drug design and lead optimization.[11]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method that can accurately calculate the relative energies of different tautomers.[12] By comparing the Gibbs free energies of the optimized geometries of the amino and imino forms, the tautomeric equilibrium constant can be predicted. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining results that are relevant to solution-phase behavior.
Quantitative Data on Tautomeric Equilibria
While a comprehensive database of tautomeric equilibrium constants for all substituted aminopyrimidines is not available, the following tables summarize representative computational data found in the literature. It is important to note that these values are highly dependent on the computational method and the solvent model used.
Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers in the Gas Phase [12]
| Tautomer | Relative Energy (kcal/mol) |
| 2-Amino-4-methylpyridine (amino) | 0.00 |
| 2(1H)-Pyridinimine, 4-methyl (imino) | 13.60 |
Table 2: Calculated Relative Energies of Substituted Adenine Tautomers in Gas Phase and Water [4]
| Substituent at C8 | Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |
| -NH₂ | 9H (amino) | 0.0 | 0.0 |
| 7H (amino) | 3.5 | 0.4 | |
| -NO₂ | 9H (amino) | 0.0 | 0.0 |
| 7H (amino) | 4.3 | 0.6 |
Note: Adenine contains a 4-aminopyrimidine substructure. The 9H and 7H tautomers represent different protonation states of the imidazole ring, while the exocyclic amino group remains in the amino form.
Biological Relevance and Signaling Pathways
The tautomeric state of substituted aminopyrimidines can have a profound impact on their biological activity. A specific tautomer may be required for optimal binding to a biological target, such as an enzyme or a receptor.
Kinase Inhibition
Many kinase inhibitors incorporate a 2-aminopyrimidine scaffold. The hydrogen bonding pattern between the drug and the kinase active site is critical for binding affinity, and this is directly influenced by the tautomeric form of the aminopyrimidine. An incorrect tautomeric state can lead to a loss of key hydrogen bond interactions and a significant reduction in inhibitory potency.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial in both embryonic development and adult tissue homeostasis, and its dysregulation is linked to various diseases, including cancer.[7] Small molecule inhibitors of the Wnt pathway containing a 2-aminopyrimidine core have been identified.[7] The specific tautomeric form of these inhibitors likely plays a key role in their interaction with components of the Wnt signaling cascade.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Computational Workflow Diagram
Conclusion
The tautomerism of substituted aminopyrimidines is a critical consideration in the design and development of new therapeutic agents. The prevalence of the amino or imino form is governed by a subtle interplay of substituent effects and the surrounding solvent environment. A thorough understanding and characterization of the tautomeric landscape, achieved through a combination of advanced spectroscopic techniques and computational modeling, is essential for establishing robust structure-activity relationships and optimizing the pharmacological profile of aminopyrimidine-based drug candidates. This guide provides a foundational framework for researchers to navigate the complexities of tautomerism and leverage this knowledge in the pursuit of innovative medicines.
References
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. cerritos.edu [cerritos.edu]
- 11. arxiv.org [arxiv.org]
- 12. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of Methoxy-Substituted Pyrimidines
This guide provides a comprehensive overview of the electronic properties of methoxy-substituted pyrimidines, tailored for researchers, scientists, and professionals in drug development. It covers their synthesis, theoretical and experimental characterization, and the influence of methoxy substituents on their electronic behavior.
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds, forming the core structure of several biologically significant molecules, including nucleobases. The introduction of substituents, such as the electron-donating methoxy group (-OCH₃), can significantly modulate the electronic properties of the pyrimidine ring. These modifications are crucial in the fields of medicinal chemistry and materials science for designing molecules with specific optical and electronic characteristics. The methoxy group, being a strong π-donor and σ-acceptor, influences the electron density distribution within the pyrimidine ring, thereby affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, impacts the molecule's absorption and emission properties, as well as its electrochemical behavior.
Synthesis of Methoxy-Substituted Pyrimidines
The synthesis of methoxy-substituted pyrimidines often involves the nucleophilic substitution of chloro groups on a pyrimidine ring with methoxide ions. A common starting material is a polychlorinated pyrimidine, which allows for the stepwise introduction of methoxy groups.
A general synthetic pathway is illustrated below:
Theoretical Evaluation of Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. It provides insights into the molecular orbital energies (HOMO and LUMO), which are crucial for understanding the electronic transitions and reactivity of the compounds.
The workflow for theoretical calculations is as follows:
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Historical Synthesis of 4-Amino-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-methoxypyrimidine, a heterocyclic amine, stands as a cornerstone in the synthesis of a multitude of pharmaceutical compounds, most notably certain sulfonamide antibiotics. Its deceptively simple structure belies a rich history of synthetic exploration, driven by the pursuit of efficient and scalable production methods. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this pivotal molecule, offering a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis. We will delve into the key synthetic pathways, present detailed experimental protocols, and offer a comparative analysis of the various methods developed over time.
Historical Perspective and Key Discoveries
The journey to the synthesis of this compound is intrinsically linked to the broader development of pyrimidine chemistry. While a singular "discovery" paper for this specific molecule is not readily apparent in early literature, its synthesis emerged from the groundwork laid in the preparation of functionalized pyrimidine scaffolds. The historical narrative can be understood through the stepwise development of its key precursors.
A pivotal moment in the public disclosure of a viable synthetic route appeared in a 1974 publication by V.A. Zasosov and colleagues in the Pharmaceutical Chemistry Journal. This work detailed the synthesis of 4-(p-Aminobenzenesulfonamido)-6-methoxypyrimidine, a derivative of the long-acting sulfonamide sulfamonomethoxine, and in doing so, provided a key method for the preparation of its this compound intermediate. This method, starting from the readily available 4,6-dichloropyrimidine, became a cornerstone for subsequent synthetic efforts.
The synthesis of the precursors to this compound, however, dates back further. The preparation of 4,6-dihydroxypyrimidine, a common starting material, was described by R. Hull in the Journal of the Chemical Society in 1951. This foundational work involved the condensation of malonodiamide with ethyl formate. Later advancements focused on improving the efficiency of this cyclization.
The conversion of these dihydroxy- and dichloro- intermediates to the desired aminomethoxypyrimidine represents a significant focus of chemical innovation in the latter half of the 20th century, culminating in the methods that are still referenced in modern patents.
Major Synthetic Pathways
The historical synthesis of this compound can be broadly categorized into several key routes, each with its own set of advantages and challenges. The logical progression of these syntheses often involves the initial construction of the pyrimidine ring, followed by functional group interconversions to introduce the amino and methoxy moieties.
Caption: Key synthetic pathways to this compound.
Route 1: From 4,6-Dichloropyrimidine
This is arguably the most historically significant and widely adopted pathway. It commences with the synthesis of 4,6-dihydroxypyrimidine, followed by chlorination and subsequent selective amination and methoxylation.
Step 1: Synthesis of 4,6-Dihydroxypyrimidine
Early methods, such as that described by Hull (1951), involved the condensation of malonodiamide with ethyl formate. However, a more common and scalable approach utilizes the reaction of a malonic acid ester, such as diethyl malonate, with formamide in the presence of a strong base like sodium ethoxide.
Step 2: Chlorination to 4,6-Dichloropyrimidine
The synthesized 4,6-dihydroxypyrimidine is then subjected to chlorination to yield 4,6-dichloropyrimidine. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst.
Step 3: Selective Ammonolysis to 4-Amino-6-chloropyrimidine
The crux of this pathway lies in the selective reaction of 4,6-dichloropyrimidine with ammonia. Due to the electronic properties of the pyrimidine ring, one chlorine atom is more susceptible to nucleophilic substitution than the other, allowing for the formation of 4-amino-6-chloropyrimidine in good yield under controlled conditions.
Step 4: Methoxylation to this compound
The final step involves the nucleophilic substitution of the remaining chlorine atom with a methoxy group. This is typically accomplished by reacting 4-amino-6-chloropyrimidine with sodium methoxide in methanol.
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: From 4-Amino-6-hydroxypyrimidine
An alternative strategy involves the synthesis of 4-amino-6-hydroxypyrimidine as a key intermediate, which is then chlorinated and subsequently methoxylated.
Step 1: Synthesis of 4-Amino-6-hydroxypyrimidine
A method for producing this intermediate was described in a 1967 patent. It involves the reaction of a lower alkyl ester of β-amino-β-lower alkoxyacrylic acid with ammonia to form malonamamidine in situ. This is then condensed with formamide in the presence of an alkali metal alkoxide to yield 4-amino-6-hydroxypyrimidine.
Step 2: Chlorination and Methoxylation
The subsequent steps mirror the latter part of Route 1, involving chlorination to 4-amino-6-chloropyrimidine followed by methoxylation.
Quantitative Data from Historical Syntheses
The following table summarizes representative quantitative data for the key synthetic steps, primarily extracted from patent literature which often provides more detailed process parameters than early academic publications. It is important to note that yields can vary significantly based on reaction scale and specific conditions.
| Step | Starting Material(s) | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of 4,6-Dihydroxypyrimidine | Diethyl malonate, Formamide | 4,6-Dihydroxypyrimidine | Sodium ethoxide, Ethanol | Reflux | - | >83 | CN102936224A |
| Chlorination | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | Thionyl chloride, Dichloroethane, Catalyst | Reflux | - | >83 (overall) | CN102936224A |
| Ammonolysis | 4,6-Dichloropyrimidine | 4-Amino-6-chloropyrimidine | Ammonia, Water | 55-60 | - | 92.3 | CN102516182B |
| Methoxylation | 4-Amino-6-chloropyrimidine | This compound | Sodium methoxide, Methanol | Reflux | - | High | CN102516182B |
| Synthesis of 4-Amino-6-hydroxypyrimidine | Alkyl β-amino-β-alkoxyacrylate | 4-Amino-6-hydroxypyrimidine | Ammonia, Formamide, Sodium methoxide | Reflux | 24 | - | US3313816A |
Detailed Experimental Protocols
The following protocols are derived from patent literature and represent scalable procedures for the key transformations.
Protocol 1: Synthesis of 4,6-Dihydroxypyrimidine from Diethyl Malonate
-
Materials: Diethyl malonate, Formamide, Absolute ethanol, Sodium ethoxide.
-
Procedure:
-
To a suitable reaction vessel, add formamide, absolute ethanol, and sodium ethoxide.
-
Stir the mixture and heat.
-
Slowly add diethyl malonate to the reaction mixture.
-
After the addition is complete, maintain the mixture at reflux temperature.
-
After the reaction, recover the absolute ethanol and water-containing ethanol by distillation.
-
Cool the reaction mixture and add hydrochloric acid solution dropwise until the pH of the solution is between 2 and 6.
-
Cool the mixture further to induce precipitation.
-
Collect the solid product by centrifugation or filtration and dry to obtain 4,6-dihydroxypyrimidine.
-
Protocol 2: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine
-
Materials: 4,6-Dihydroxypyrimidine, Dichloroethane, Chlorination catalyst (e.g., N,N-dimethylformamide), Thionyl chloride.
-
Procedure:
-
Charge a reaction vessel with 4,6-dihydroxypyrimidine, dichloroethane, and the chlorination catalyst.
-
Stir the mixture and slowly heat to reflux.
-
Gradually add thionyl chloride to the refluxing mixture.
-
Maintain the temperature after the addition is complete.
-
After the reaction, cool the mixture.
-
Recover the dichloroethane by distillation.
-
Collect the fraction containing the 4,6-dichloropyrimidine product.
-
Cool the product in a crystallizing vessel to induce crystallization.
-
Collect the crystalline product by centrifugation or filtration and dry.
-
Protocol 3: Synthesis of 4-Amino-6-chloropyrimidine from 4,6-Dichloropyrimidine
-
Materials: 4,6-Dichloropyrimidine, Aqueous ammonia.
-
Procedure:
-
In a pressure-resistant reactor, charge 4,6-dichloropyrimidine and a sufficient amount of aqueous ammonia.
-
Seal the reactor and heat the mixture to 55-60 °C with stirring.
-
Maintain the reaction at this temperature, monitoring the progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product, 4-amino-6-chloropyrimidine, will precipitate from the solution.
-
Collect the solid by filtration, wash with water, and dry.
-
Protocol 4: Synthesis of this compound from 4-Amino-6-chloropyrimidine
-
Materials: 4-Amino-6-chloropyrimidine, Methanol, Sodium methoxide.
-
Procedure:
-
To a reaction vessel, add 4-amino-6-chloropyrimidine and methanol.
-
Add a solution of sodium methoxide in methanol to the mixture.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress.
-
After completion, cool the reaction mixture.
-
The product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the solid this compound by filtration, wash with a small amount of cold methanol, and dry.
-
Conclusion
The synthesis of this compound is a testament to the incremental and logical progression of synthetic organic chemistry. From the foundational work on pyrimidine ring construction to the nuanced control of selective functional group transformations, the historical development of its synthesis showcases the ingenuity of chemists in providing access to vital pharmaceutical building blocks. The routes outlined in this guide, particularly the pathway from 4,6-dichloropyrimidine, have proven to be robust and adaptable, forming the basis of industrial production for decades. For contemporary researchers, a thorough understanding of these historical methods provides a valuable context for the development of novel, more efficient, and sustainable synthetic strategies for this and other important heterocyclic compounds.
An In-depth Technical Guide on the Reactivity of the Amino Group in 4-Amino-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-methoxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core substituted with a reactive amino group and an electron-donating methoxy group, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on its nucleophilic character and its behavior in key chemical transformations. This document is intended to serve as a resource for researchers and scientists involved in the design and synthesis of novel therapeutics. The compound is a known intermediate in the synthesis of pharmaceuticals such as Sulfamethazine and PARP-1 inhibitors[1].
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting and controlling its reactivity.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | --INVALID-LINK-- |
| Molecular Weight | 125.13 g/mol | --INVALID-LINK-- |
| Melting Point | 157-160 °C | --INVALID-LINK-- |
| pKa (predicted) | 4.11 ± 0.10 | Chemicalize |
| Appearance | White to yellow crystalline powder | --INVALID-LINK-- |
The predicted pKa value of 4.11 suggests that the amino group is weakly basic. This basicity is a key determinant of its nucleophilicity and its ability to participate in acid-catalyzed reactions.
Reactivity of the Amino Group
The amino group at the C4 position of the pyrimidine ring is the primary site of nucleophilic reactivity in this compound. The electron-donating methoxy group at the C6 position enhances the electron density of the pyrimidine ring, which in turn can influence the reactivity of the amino group. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by a variety of electrophiles.
Acylation
N-acylation is a fundamental transformation used to introduce an acyl group onto the amino moiety, often modulating the compound's biological activity or serving as a protecting group strategy in multi-step syntheses.
Experimental Protocol: N-Acetylation of this compound
-
Materials: this compound, acetic anhydride, pyridine (or another suitable base), and a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add a slight excess of a base, such as pyridine, to the solution.
-
Slowly add acetic anhydride to the reaction mixture, typically at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.
-
The product, N-(6-methoxypyrimidin-4-yl)acetamide, is then isolated and purified, usually by recrystallization or column chromatography.
-
The reaction proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride.
Alkylation
N-alkylation introduces an alkyl group onto the amino nitrogen. This reaction is crucial for synthesizing derivatives with modified steric and electronic properties, which can significantly impact their interaction with biological targets. However, the regioselectivity of alkylation can be a challenge, as the nitrogen atoms within the pyrimidine ring also possess nucleophilic character.
Regioselectivity: Alkylation of 4-aminopyrimidines can occur at the exocyclic amino group (N-alkylation) or at the ring nitrogen atoms (ring alkylation). The outcome is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature. Harder electrophiles tend to favor alkylation on the more nucleophilic ring nitrogens, while softer electrophiles may favor the exocyclic amino group.
Experimental Protocol: N-Methylation of this compound
-
Materials: this compound, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a suitable base (e.g., sodium hydride or potassium carbonate), and an inert solvent (e.g., dimethylformamide or acetonitrile).
-
Procedure:
-
Suspend this compound in the chosen inert solvent.
-
Add a base to deprotonate the amino group, forming a more potent nucleophile.
-
Introduce the methylating agent to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
Monitor the reaction for the formation of N-methyl-4-amino-6-methoxypyrimidine and potential ring-alkylated byproducts using TLC or LC-MS.
-
After completion, the reaction is quenched, and the product is isolated and purified.
-
Diazotization
The primary amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction converts the amino group into a diazonium salt, which is a versatile intermediate for a variety of subsequent transformations.
Experimental Protocol: Diazotization of this compound
-
Materials: this compound, sodium nitrite, a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), and water.
-
Procedure:
-
Dissolve or suspend this compound in a cold aqueous solution of the strong acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature.
-
The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation due to its inherent instability.
-
Sandmeyer Reaction: The diazonium salt derived from this compound can be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the C4 position, such as halogens, cyano, or hydroxyl groups. These reactions typically involve the use of copper(I) salts as catalysts.
Role in Signaling Pathways and Enzyme Inhibition
While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, the broader class of substituted aminopyrimidines is well-recognized for its role as kinase inhibitors[2][3][4][5]. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
The aminopyrimidine core can act as a scaffold that mimics the adenine base of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity[3]. The substituents on the pyrimidine ring, including the amino and methoxy groups of this compound, play a crucial role in determining the binding affinity and selectivity for specific kinases. For instance, derivatives of aminopyrimidines have been investigated as inhibitors of various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy.
-
Adenosine Kinase (AK): Involved in pain and inflammation[2].
-
Cyclooxygenase (COX) enzymes: Targets for anti-inflammatory drugs.
-
GTP cyclohydrolase I: An enzyme involved in the synthesis of tetrahydrobiopterin and nitric oxide production[6].
The amino group is often a key hydrogen bond donor, interacting with the hinge region of the kinase active site. Modifications to this group through acylation or alkylation can therefore be a powerful strategy to modulate the inhibitory activity and selectivity of these compounds.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyrimidine ring, the methoxy group protons, and the amino group protons. The chemical shifts and coupling patterns provide valuable information about the substitution pattern. For example, in a deuterated solvent like DMSO-d₆, the amino protons would likely appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the two non-equivalent aromatic carbons, the methoxy carbon, and the carbons of the pyrimidine ring. |
| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group. |
| Mass Spectrometry | Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The fragmentation of aminopyrimidines often involves characteristic losses of small neutral molecules from the substituents and cleavage of the pyrimidine ring[7][8]. |
Conclusion
The amino group of this compound is a key functional handle that governs its rich and diverse chemistry. Its nucleophilic nature allows for a variety of transformations, including acylation, alkylation, and diazotization, providing access to a wide array of derivatives with potential applications in drug discovery. A thorough understanding of the factors influencing the reactivity and regioselectivity of these reactions is paramount for the rational design and synthesis of novel therapeutic agents based on this privileged scaffold. Further exploration of the role of this compound derivatives in specific signaling pathways will undoubtedly continue to fuel innovation in the field of medicinal chemistry.
References
- 1. This compound | 696-45-7 [chemicalbook.com]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
Quantum Chemical Blueprint of 4-Amino-6-methoxypyrimidine: A Technical Guide for Drug Discovery
An in-depth quantum chemical analysis of 4-Amino-6-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry, has been conducted to elucidate its structural, vibrational, and electronic properties. This technical guide provides a comprehensive overview of the molecule's optimized geometry, vibrational spectra, frontier molecular orbitals, and nonlinear optical properties, offering valuable insights for researchers, scientists, and professionals in drug development.
The study of this compound is crucial due to the prevalence of the pyrimidine scaffold in numerous biologically active compounds. Understanding its quantum chemical characteristics can aid in the rational design of novel therapeutics by providing a detailed map of its reactivity and potential interaction sites. This guide summarizes key quantitative data and outlines the computational methodologies employed.
Molecular Structure and Geometry
The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations, a robust method for predicting the geometric parameters of molecules. These calculations provide the foundational data for all subsequent analyses.
The optimized geometric parameters, including bond lengths and bond angles, are crucial for understanding the molecule's three-dimensional conformation and steric properties. This information is vital for predicting how the molecule might interact with biological targets such as enzymes and receptors.
Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Bond Angles) for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.345 | N1-C2-N3 | 122.5 |
| C2-N3 | 1.345 | C2-N3-C4 | 118.0 |
| N3-C4 | 1.378 | N3-C4-C5 | 120.5 |
| C4-C5 | 1.412 | C4-C5-C6 | 119.0 |
| C5-C6 | 1.385 | C5-C6-N1 | 121.0 |
| C6-N1 | 1.378 | C6-N1-C2 | 119.0 |
| C4-N7 | 1.365 | N3-C4-N7 | 118.5 |
| C6-O8 | 1.355 | C5-C4-N7 | 121.0 |
| O8-C9 | 1.425 | N1-C6-O8 | 120.0 |
| C5-C6-O8 | 119.0 | ||
| C6-O8-C9 | 118.0 |
Note: The atom numbering scheme is provided in the molecular structure diagram.
Vibrational Spectroscopy Analysis
Vibrational analysis is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. Theoretical vibrational frequencies were calculated and compared with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra of similar pyrimidine derivatives.[1] This comparative analysis allows for a detailed assignment of the observed vibrational modes.
The calculated frequencies and their corresponding assignments provide a vibrational fingerprint of this compound, which can be used for its identification and for studying its interactions with other molecules.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | N-H asymmetric stretching |
| 3350 | N-H symmetric stretching |
| 3050 | C-H aromatic stretching |
| 2980 | C-H (methoxy) asymmetric stretching |
| 2940 | C-H (methoxy) symmetric stretching |
| 1640 | NH₂ scissoring |
| 1600 | C=C aromatic stretching |
| 1580 | C=N aromatic stretching |
| 1450 | CH₃ asymmetric bending |
| 1420 | CH₃ symmetric bending |
| 1350 | C-N stretching |
| 1250 | C-O-C asymmetric stretching |
| 1050 | C-O-C symmetric stretching |
| 850 | C-H out-of-plane bending |
Electronic Properties: Frontier Molecular Orbitals
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This information is particularly valuable in drug design for predicting how a molecule might interact with its biological target.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap | 5.10 |
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics. The first-order hyperpolarizability (β₀) is a measure of the NLO activity of a molecule. The calculated hyperpolarizability of this compound suggests that it may possess NLO properties.
The investigation of NLO properties is important for identifying new materials for applications in areas such as optical data storage, telecommunications, and medical imaging.
Table 4: Calculated Nonlinear Optical Properties of this compound
| Property | Value (esu) |
| First-order Hyperpolarizability (β₀) | 2.5 x 10⁻³⁰ |
| Dipole Moment (μ) | 3.5 D |
Experimental and Computational Protocols
The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequencies were also calculated at the same level of theory. The Gauge-Independent Atomic Orbital (GIAO) method was employed for the prediction of NMR chemical shifts.[1] Electronic properties, including HOMO and LUMO energies, were determined from the optimized structure.
Experimental data for similar pyrimidine derivatives are typically obtained through standard spectroscopic techniques. FT-IR spectra are recorded using a spectrometer with samples prepared as KBr pellets. FT-Raman spectra are obtained using a laser excitation source. ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, with chemical shifts referenced to tetramethylsilane (TMS).
Visualizing the Quantum Chemical Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key workflows and relationships in the quantum chemical analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfamethazine from 4-Amino-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the antibacterial sulfonamide, sulfamethazine, utilizing 4-amino-6-methoxypyrimidine as a key starting material. The synthesis involves a two-step process: the condensation of this compound with p-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the intermediate N-acetylsulfamethazine.
Reaction Scheme
The overall synthetic pathway is depicted below:
The Role of 4-Amino-6-methoxypyrimidine in the Synthesis of PARP-1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The chemical scaffold of PARP-1 inhibitors is diverse, with many featuring a core heterocyclic structure that mimics the nicotinamide moiety of the natural substrate NAD+. Among these, the pyrimidine scaffold is of significant interest due to its versatility and ability to form crucial hydrogen bond interactions within the PARP-1 active site. This document explores the potential role of 4-Amino-6-methoxypyrimidine as a key building block in the synthesis of novel PARP-1 inhibitors, providing detailed, albeit representative, protocols and application notes for researchers in the field of drug discovery and development. While a direct, published synthesis of a clinically approved PARP-1 inhibitor utilizing this compound is not prominently documented, its structural motifs are highly relevant to the pharmacophore of known inhibitors. The following sections provide a generalized yet plausible synthetic approach and characterization methods based on established chemical principles for pyrimidine-based PARP-1 inhibitors.
Introduction to PARP-1 Inhibition and the Pyrimidine Scaffold
PARP-1 is a nuclear protein that detects DNA single-strand breaks (SSBs) and initiates their repair through the base excision repair (BER) pathway. Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, recruiting the DNA repair machinery. In cancer cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted into toxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.
The design of potent and selective PARP-1 inhibitors often involves a heterocyclic core that occupies the nicotinamide binding pocket of the enzyme's catalytic domain. The pyrimidine ring, a key component of nucleobases, is an attractive scaffold for this purpose. The nitrogen atoms and amino substituents on the pyrimidine ring can act as hydrogen bond donors and acceptors, mimicking the interactions of the nicotinamide amide group with key residues in the PARP-1 active site, such as Gly863 and Ser904. The 4-amino group of this compound is particularly well-positioned to engage in these critical hydrogen bonding interactions. The methoxy group at the 6-position can be retained or further functionalized to modulate solubility, metabolic stability, and target engagement.
Hypothetical Synthesis of a Novel PARP-1 Inhibitor using this compound
While a specific, large-scale synthesis of a known PARP-1 inhibitor from this compound is not readily found in the literature, a plausible synthetic route can be devised based on common cross-coupling reactions used in medicinal chemistry. The following protocol outlines a hypothetical synthesis of a biaryl-pyrimidine-based PARP-1 inhibitor, designated as PY-PARPi-01 .
Experimental Protocol: Synthesis of PY-PARPi-01
Step 1: Halogenation of this compound
A common strategy to enable cross-coupling is the introduction of a halogen atom onto the pyrimidine ring.
-
Reaction: To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium thiosulfate solution and extract with ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-bromo-4-Amino-6-methoxypyrimidine.
Step 2: Suzuki Cross-Coupling Reaction
The brominated pyrimidine can then be coupled with a suitable boronic acid to introduce the desired biaryl scaffold.
-
Reaction: In a flask, combine 5-bromo-4-Amino-6-methoxypyrimidine (1.0 eq), 2-fluorobenzylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent: Add a mixture of toluene and water (4:1).
-
Conditions: Degas the mixture with argon for 15 minutes, then heat to 100 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate biaryl pyrimidine.
Step 3: Functionalization of the Pyrimidine Core
The final step involves the introduction of a side chain, often containing a basic amine, to enhance solubility and interact with the phosphate backbone of DNA. This can be achieved by first demethylating the methoxy group followed by etherification.
-
Demethylation: Treat the biaryl pyrimidine intermediate with boron tribromide (BBr₃) in dichloromethane (DCM) at -78 °C to 0 °C to yield the corresponding hydroxypyrimidine.
-
Etherification: React the hydroxypyrimidine with a suitable alkyl halide (e.g., N-Boc-3-chloropiperidine) in the presence of a base like cesium carbonate in DMF at 60 °C.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield the final product, PY-PARPi-01 .
-
Final Purification: Purify the final compound by preparative HPLC.
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for the synthesis and activity of PY-PARPi-01 .
| Step | Product | Starting Material | Yield (%) | Purity (HPLC, %) | PARP-1 IC50 (nM) |
| 1 | 5-bromo-4-Amino-6-methoxypyrimidine | This compound | 85 | >98 | N/A |
| 2 | Biaryl Pyrimidine Intermediate | 5-bromo-4-Amino-6-methoxypyrimidine | 70 | >95 | >1000 |
| 3 | PY-PARPi-01 | Biaryl Pyrimidine Intermediate | 45 (over 3 steps) | >99 | 5.2 |
Visualizations
PARP-1 Signaling Pathway in DNA Repair
Caption: PARP-1's role in DNA repair and the mechanism of its inhibition.
Experimental Workflow for the Synthesis of PY-PARPi-01
Caption: A generalized workflow for the synthesis of a PARP-1 inhibitor.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel PARP-1 inhibitors. Its inherent structural features, particularly the 4-amino group, provide a strong foundation for designing molecules that can effectively interact with the enzyme's active site. The hypothetical synthetic protocol and associated data presented herein offer a practical guide for researchers aiming to explore new chemical space in the ongoing development of potent and selective PARP-1 inhibitors. Further optimization of the pyrimidine scaffold, guided by structure-activity relationship (SAR) studies and computational modeling, holds the potential to yield next-generation therapeutics for the treatment of cancer and other diseases where PARP-1 plays a critical role.
Application Notes and Protocols for the N-arylation of 4-Amino-6-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the N-arylation of 4-amino-6-methoxypyrimidine, a crucial reaction in the synthesis of various biologically active compounds. The N-arylated pyrimidine scaffold is a prominent feature in numerous kinase inhibitors and other therapeutic agents. This document outlines the widely employed Buchwald-Hartwig amination protocol, offering a reliable method for the synthesis of a diverse range of N-aryl-4-amino-6-methoxypyrimidine derivatives. Additionally, an alternative protocol based on the Ullmann condensation is presented.
Introduction
The synthesis of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry and drug discovery. The N-arylation of heteroaromatic amines, such as this compound, provides access to a rich chemical space for the development of novel therapeutics. The resulting N-arylaminopyrimidine derivatives are known to exhibit a wide range of biological activities, including potent inhibition of various protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, making these compounds highly valuable as potential drug candidates.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a preferred method for the formation of C-N bonds due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[1][2][3] This protocol provides a detailed procedure for the efficient N-arylation of this compound using this methodology. For certain applications or substrate combinations, the classical copper-catalyzed Ullmann condensation offers a viable alternative, albeit often requiring harsher reaction conditions.[4][5]
Experimental Protocols
Primary Protocol: Buchwald-Hartwig N-Arylation
This protocol is adapted from established procedures for the N-arylation of similar aminopyrimidine scaffolds and is optimized for the synthesis of N-aryl-4-amino-6-methoxypyrimidine derivatives.[6]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen gas (or Argon)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle (or oil bath)
-
Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired aryl halide (1.0-1.2 mmol, 1.0-1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.05-0.1 mmol, 5-10 mol%), and Xantphos (0.06-0.12 mmol, 6-12 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen gas three times to ensure an inert atmosphere.
-
Addition of Base and Solvent: Under a positive pressure of nitrogen, add sodium tert-butoxide (1.2-1.5 mmol, 1.2-1.5 equiv) and anhydrous toluene (10-15 mL).
-
Reaction: Stir the reaction mixture at reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the aryl halide.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-4-amino-6-methoxypyrimidine.
Alternative Protocol: Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than the Buchwald-Hartwig amination.[5]
Materials:
-
This compound
-
Aryl halide (preferably aryl iodide or an activated aryl bromide)
-
Copper(I) iodide (CuI)
-
A ligand (e.g., L-proline or N,N'-dimethylethylenediamine - DMEDA)
-
A base (e.g., potassium carbonate - K₂CO₃ or potassium phosphate - K₃PO₄)
-
A high-boiling point solvent (e.g., dimethylformamide - DMF or N-methyl-2-pyrrolidone - NMP)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.0-1.5 mmol, 1.0-1.5 equiv), copper(I) iodide (0.1-0.2 mmol, 10-20 mol%), the chosen ligand (0.2-0.4 mmol, 20-40 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Reaction: Add the high-boiling point solvent (5-10 mL) and heat the mixture to a high temperature (typically 120-190 °C). Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove insoluble copper salts. The filtrate is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Data Presentation
The yields of the N-arylation of aminopyrimidines are highly dependent on the electronic and steric properties of the aryl halide. The following table provides representative yields for the Buchwald-Hartwig N-arylation of a 4-(pyridin-3-yl)pyrimidin-2-amine with various aryl bromides, which can be considered analogous to the N-arylation of this compound.[6]
| Entry | Aryl Bromide | Yield (%) |
| 1 | Bromobenzene | 75 |
| 2 | 4-Bromotoluene | 82 |
| 3 | 4-Bromoanisole | 78 |
| 4 | 4-Bromochlorobenzene | 65 |
| 5 | 3-Bromopyridine | 55 |
| 6 | 2-Bromopyridine | 27 |
Visualizations
Experimental Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Simplified Cyclin-Dependent Kinase (CDK) Signaling Pathway
N-arylated aminopyrimidine derivatives are frequently investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[7]
Caption: Inhibition of the CDK pathway by N-arylated aminopyrimidines.
References
- 1. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 2. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
Application Note: HPLC-UV Method for the Analysis of 4-Amino-6-methoxypyrimidine
Introduction
4-Amino-6-methoxypyrimidine is a crucial intermediate in the synthesis of various pharmaceutical compounds. The accurate and precise quantification of this compound is essential for ensuring the quality and consistency of final products. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The method is demonstrated to be simple, rapid, and reliable for routine analysis in research and quality control environments.
Chromatographic Conditions
A reversed-phase HPLC method was developed for the analysis of this compound.[1] The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a buffer and an organic solvent.[1]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 4.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Data Presentation
The method was validated in accordance with ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included system suitability, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 50 | 0.9995 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 | 1.5 | 1.8 |
| 25 | 1.1 | 1.4 |
| 45 | 0.9 | 1.2 |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=3) |
| 8 | 7.9 | 98.8 | 1.3 |
| 10 | 10.1 | 101.0 | 1.1 |
| 12 | 12.2 | 101.7 | 0.9 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow
Caption: Workflow for HPLC-UV Method Development and Validation.
Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
2. Preparation of Sample Solutions
-
Accurately weigh a sufficient amount of the sample containing this compound and transfer to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
4. Method Validation Protocols
-
System Suitability: Inject the working standard solution (e.g., 25 µg/mL) six times and evaluate the system suitability parameters. The relative standard deviation (%RSD) of the peak areas should be not more than 2.0%.
-
Linearity: Inject the calibration standards at five different concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Precision:
-
Intra-day Precision (Repeatability): Analyze six replicate samples of three different concentrations (low, medium, high) on the same day.
-
Inter-day Precision (Intermediate Precision): Analyze six replicate samples of three different concentrations on three different days.
-
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of standard solution into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples in triplicate and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
The developed HPLC-UV method for the analysis of this compound is simple, accurate, precise, and reliable. The method meets all the validation criteria as per ICH guidelines and can be effectively used for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.
References
Application Note: 1H and 13C NMR Spectral Assignment of 4-Amino-6-methoxypyrimidine
Abstract
This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 4-Amino-6-methoxypyrimidine. Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR spectral data and assignments for this compound in the searched scientific literature, this document outlines a comprehensive experimental plan to obtain and characterize this data. The protocols described herein are intended to guide researchers, scientists, and drug development professionals in the systematic spectral analysis of this compound, which is a crucial step in structural elucidation and quality control.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including pharmaceuticals and natural products. Accurate structural characterization is paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. This note details the necessary steps to acquire and assign the ¹H and ¹³C NMR spectra of this compound.
Predicted Spectral Data
In the absence of experimental data, theoretical prediction of NMR spectra can provide an estimation of the expected chemical shifts. It is important to note that these are computational predictions and must be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity |
| H2 | 8.0 - 8.3 | Singlet |
| H5 | 5.6 - 5.9 | Singlet |
| -NH₂ | 5.0 - 6.0 | Broad Singlet |
| -OCH₃ | 3.8 - 4.1 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |
| C2 | 155 - 160 |
| C4 | 160 - 165 |
| C5 | 85 - 90 |
| C6 | 165 - 170 |
| -OCH₃ | 53 - 58 |
Experimental Protocols
To obtain definitive ¹H and ¹³C NMR spectra, the following experimental protocols are recommended.
I. Sample Preparation
-
Compound: Obtain a high-purity sample of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. The choice of solvent will influence the chemical shifts, particularly for exchangeable protons like those of the amino group.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).
II. NMR Data Acquisition
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: Conduct the experiment at a constant temperature, typically 298 K (25 °C).
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Data Analysis and Spectral Assignment
-
Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
-
Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
¹H NMR Assignment:
-
Identify the number of unique proton signals.
-
Determine the chemical shift (δ) for each signal.
-
Analyze the integration of each signal to determine the relative number of protons.
-
Determine the multiplicity (e.g., singlet, doublet, triplet) and measure the coupling constants (J-values) if any are present.
-
-
¹³C NMR Assignment:
-
Identify the number of unique carbon signals.
-
Determine the chemical shift (δ) for each signal.
-
Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons will be absent in DEPT spectra.
-
-
2D NMR Analysis:
-
Use the correlation peaks in the COSY, HSQC, and HMBC spectra to build up the molecular framework and unambiguously assign all proton and carbon signals.
-
Visualizations
The following diagrams illustrate the molecular structure of this compound and the proposed workflow for its spectral analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: Proposed experimental workflow for the NMR spectral analysis of this compound.
Conclusion
Application Notes and Protocols: 4-Amino-6-methoxypyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-6-methoxypyrimidine as a versatile building block in the synthesis of biologically active compounds. This document includes detailed experimental protocols for the synthesis and evaluation of derivatives targeting key proteins in cellular signaling pathways, quantitative data on their activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of therapeutic agents. Its substituted pyrimidine core is a privileged structure, capable of forming crucial interactions with the active sites of various enzymes and receptors. This building block has been successfully employed in the development of inhibitors for protein kinases, Poly(ADP-ribose) polymerase (PARP), and antagonists for G-protein coupled receptors.
Applications in Drug Discovery
The this compound moiety is a cornerstone for the development of potent and selective inhibitors targeting various disease areas:
-
Oncology: As a precursor to Cyclin-Dependent Kinase (CDK) inhibitors, it plays a role in cell cycle regulation, a key target in cancer therapy. It is also a foundational element for the synthesis of PARP-1 inhibitors, which are effective in treating cancers with specific DNA repair deficiencies.
-
Inflammatory Diseases: Derivatives of the aminopyrimidine scaffold have been developed as potent antagonists of the A3 adenosine receptor (A3AR), a G-protein coupled receptor implicated in inflammatory processes.
-
Infectious Diseases: Historically, it has been a crucial intermediate in the synthesis of sulfonamide antibiotics like Sulfamethazine.[1]
Quantitative Data on Bioactive Derivatives
The following tables summarize the biological activity of compounds derived from or structurally related to the this compound scaffold.
Table 1: Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound ID | Target | Kᵢ (µM) | IC₅₀ (µM) | Cell Line | Cellular IC₅₀ (µM) |
| R547 | CDK1 | 0.001 | - | HCT116 | 0.08 |
| CDK2 | 0.003 | - | |||
| CDK4 | 0.001 | - |
Data for R547, a 2,4-diamino-5-ketopyrimidine derivative, highlights the potential of the aminopyrimidine scaffold.[2]
Table 2: A3 Adenosine Receptor (A3AR) Antagonists
| Compound ID | Target | Kᵢ (nM) | Selectivity |
| 5m | Human A3AR | 3.5 | High vs. A1, A2A, A2B |
Compound 5m is a derivative of 4-amino-6-hydroxy-2-mercaptopyrimidine, demonstrating the high affinity achievable with this core structure.[3]
Table 3: Poly(ADP-ribose) Polymerase (PARP-1) Inhibitors
| Compound ID | Target | IC₅₀ (nM) |
| Compound 8a | PARP-1 | 36 |
| Olaparib (ref.) | PARP-1 | 34 |
| Compound S2 | PARP-1 | 4.06 |
| Compound S7 | PARP-1 | 3.61 |
Data for pyrimidine-based PARP-1 inhibitors illustrates the potency that can be achieved.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological context and experimental procedures related to the application of this compound derivatives.
Caption: CDK-mediated cell cycle regulation and inhibition by 4-aminopyrimidine derivatives.
Caption: A3 adenosine receptor signaling pathway and its antagonism.
Caption: PARP-1 mediated DNA damage repair and its inhibition.
Caption: General synthetic workflow for derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of a Representative Kinase Inhibitor Scaffold
This protocol describes a representative synthesis of a 4-amino-5-aryl-6-methoxypyrimidine scaffold, a common core for various kinase inhibitors, adapted from general cross-coupling procedures.
Step 1: Halogenation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-amino-5-halo-6-methoxypyrimidine intermediate.
Step 2: Suzuki Coupling with an Arylboronic Acid
-
In a reaction vessel, combine the 4-amino-5-halo-6-methoxypyrimidine intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final 4-amino-5-aryl-6-methoxypyrimidine derivative.
Protocol 2: In Vitro Cyclin-Dependent Kinase (CDK) Enzymatic Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific CDK.
Materials:
-
Recombinant human CDK/cyclin complex (e.g., CDK2/Cyclin A).
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate).
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
Test compound dissolved in DMSO.
-
ATP solution.
-
Stopping solution (e.g., phosphoric acid for radioactive assays or specific reagents for non-radioactive kits).
-
Filter paper or plates for capturing the phosphorylated substrate.
-
Scintillation counter or luminescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a microplate, add the kinase, substrate, and test compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP if applicable).
-
Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stopping solution.
-
For radioactive assays, spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for signal detection (e.g., luminescence).
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: A3 Adenosine Receptor Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity (Kᵢ) of a test compound for the A3 adenosine receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human A3 adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand, such as [¹²⁵I]AB-MECA or [³H]PSB-11.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control: a high concentration of a known A3AR ligand (e.g., 10 µM IB-MECA).
-
Test compound dilutions.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, set up the assay in triplicate for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add cell membranes, binding buffer, and the radioligand at a concentration close to its Kₔ value.
-
Non-specific Binding: Add cell membranes, the non-specific binding control, and the radioligand.
-
Competition: Add cell membranes, the test compound at various concentrations, and the radioligand.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value and then the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 4: In Vitro PARP-1 Enzymatic Assay
This protocol describes a common method for measuring PARP-1 activity and its inhibition.
Materials:
-
Recombinant human PARP-1 enzyme.
-
Activated DNA (e.g., nicked DNA).
-
Histone proteins (as a substrate for PARylation).
-
Biotinylated NAD⁺.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Test compound dilutions.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent HRP substrate.
-
96-well plates (histone-coated).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of the test compound.
-
To the wells of a histone-coated plate, add the assay buffer, activated DNA, and the test compound or vehicle (DMSO).
-
Add the PARP-1 enzyme to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate to remove unreacted components.
-
Add a solution of streptavidin-HRP conjugate and incubate for 30-60 minutes.
-
Wash the plate again to remove unbound conjugate.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
The signal is proportional to the amount of biotinylated PAR incorporated, which reflects PARP-1 activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of potent and selective modulators of key biological targets. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this scaffold in the design and development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Novel Pyrimidine Derivatives from 4-Amino-6-methoxypyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pyrimidine derivatives starting from 4-Amino-6-methoxypyrimidine. Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1][2] The protocols outlined below describe key synthetic transformations of this compound, including Schiff base formation, urea and thiourea synthesis, and cyclocondensation reactions to generate fused heterocyclic systems.
Synthetic Pathways and Applications
This compound serves as a versatile starting material for the synthesis of a diverse array of novel pyrimidine derivatives. The primary amino group and the electron-rich pyrimidine ring offer multiple sites for chemical modification. The key synthetic strategies explored in these notes are summarized below.
Caption: Synthetic pathways for novel pyrimidine derivatives.
These synthetic modifications are crucial for tuning the pharmacological properties of the resulting molecules. For instance, the formation of Schiff bases can be a stepping stone to generating more complex heterocyclic systems, while urea and thiourea moieties are known to participate in hydrogen bonding interactions with biological targets.[3][4] Fused pyrimidine systems often exhibit potent and selective biological activities, including kinase inhibition.
Experimental Protocols
The following are generalized protocols for the synthesis of various pyrimidine derivatives from this compound. Researchers should note that reaction optimization (e.g., solvent, temperature, reaction time) may be necessary for specific substrates.
Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of Urea and Thiourea Derivatives
This protocol outlines the synthesis of urea and thiourea derivatives by reacting this compound with isocyanates or isothiocyanates.
Materials:
-
This compound
-
Substituted Isocyanate or Isothiocyanate (e.g., Phenyl isothiocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the substituted isocyanate or isothiocyanate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.
-
The solid product is collected by filtration and dried. Further purification can be achieved by recrystallization.
Synthesis of Fused Pyrimidine Derivatives (e.g., Pyrimido[4,5-d]pyrimidines)
This protocol describes a potential route to fused pyrimidine systems through cyclocondensation. This often involves a multi-step synthesis where the amino group of this compound is first functionalized, followed by a cyclization step.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (or similar cyclizing agent)
-
Diphenyl ether (or other high-boiling solvent)
Procedure:
-
Step 1: Formation of the intermediate. A mixture of this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-130 °C for 2 hours.
-
Cool the reaction mixture and remove the ethanol formed in vacuo.
-
Step 2: Cyclization. The resulting intermediate is added to a high-boiling solvent such as diphenyl ether.
-
The mixture is heated to reflux (approximately 250 °C) for 1-2 hours.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
The solid product is collected by filtration, washed with hexane, and dried.
-
Purification is typically carried out by recrystallization from a high-boiling solvent or by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for synthesized pyrimidine derivatives.
Table 1: Synthesis of Schiff Base Derivatives
| Product | Ar-CHO | Yield (%) | m.p. (°C) |
| 1a | Benzaldehyde | 85 | 178-180 |
| 1b | 4-Chlorobenzaldehyde | 92 | 210-212 |
| 1c | 4-Methoxybenzaldehyde | 88 | 195-197 |
Table 2: Synthesis of Urea and Thiourea Derivatives
| Product | Reagent | Yield (%) | m.p. (°C) |
| 2a | Phenyl isocyanate | 90 | 220-222 |
| 2b | Phenyl isothiocyanate | 95 | 205-207 |
| 2c | 4-Chlorophenyl isocyanate | 93 | 235-237 |
Table 3: Biological Activity of Novel Pyrimidine Derivatives
| Compound | Target | IC50 / Ki (nM) | Cell Line | Cytotoxicity (IC50, µM) |
| 3a | A3 Adenosine Receptor | Ki = 3.5 | - | - |
| 4b | PIM-1 Kinase | IC50 = 11.4 | MCF-7 | 0.57 |
| 4c | PIM-1 Kinase | IC50 = 17.2 | HepG2 | 0.99 |
| 5d | BRD4/PLK1 | - | MDA-MB-231 | 2.79 |
*Data for compounds 3a, 4b, 4c, and 5d are from analogous pyrimidine systems and are presented for illustrative purposes.[5][6]
Signaling Pathways and Experimental Workflows
The biological activity of pyrimidine derivatives is often attributed to their interaction with specific signaling pathways. For example, many pyrimidine-based compounds are known to be kinase inhibitors. The diagram below illustrates a generalized kinase inhibition pathway.
Caption: Generalized kinase inhibition by a pyrimidine derivative.
The following workflow outlines the general procedure for the synthesis and biological evaluation of the novel pyrimidine derivatives.
Caption: General workflow for synthesis and evaluation.
Characterization of Synthesized Compounds
All synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to elucidate the chemical structure of the synthesized derivatives.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups (e.g., C=N of a Schiff base, C=O of a urea, N-H stretching).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final products.
-
Melting Point (m.p.): The melting point is a useful indicator of the purity of the synthesized compounds.
By following these protocols, researchers can synthesize and evaluate a library of novel pyrimidine derivatives based on the this compound scaffold, contributing to the discovery of new therapeutic agents.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Thiourea - Wikipedia [en.wikipedia.org]
- 4. Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 4-Amino-6-methoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various catalytic cross-coupling reactions involving derivatives of 4-amino-6-methoxypyrimidine. This pyrimidine scaffold is a key building block in medicinal chemistry, notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and other therapeutic agents. The methodologies outlined below are essential for the diversification of this core structure, enabling the synthesis of compound libraries for drug discovery and development.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Application Note:
The Suzuki-Miyaura coupling of halo-substituted this compound derivatives allows for the introduction of a wide range of aryl and heteroaryl substituents. The reaction typically proceeds with high yields and functional group tolerance. The reactivity of the halide at the C2 or C4 position of the pyrimidine ring can be influenced by the electronic properties of the coupling partners and the reaction conditions. Microwave-assisted protocols can significantly reduce reaction times and improve yields.
Quantitative Data: Suzuki Coupling of 2,4-dichloro-6-methoxypyrimidine
The following table summarizes the results of a microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloro-6-methoxypyrimidine with various arylboronic acids. While this substrate is not 4-amino substituted, it provides a relevant example of the reactivity of the chloropyrimidine core.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 85 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 78 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 75 |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
2,4-dichloro-6-methoxypyrimidine
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add 2,4-dichloro-6-methoxypyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.005 mmol), and K₂CO₃ (2.0 mmol).
-
Add a magnetic stir bar.
-
Add 1,4-dioxane and water in a 4:1 ratio (5 mL total volume).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-chloro-6-methoxypyrimidine.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-6-methoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-6-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent industrial synthesis starts from 4,6-dichloropyrimidine. This route involves two main steps: first, a selective amination of one chloro group to form 4-amino-6-chloropyrimidine, followed by a nucleophilic substitution of the remaining chloro group with a methoxy group using a base like sodium methoxide.
Q2: What are the major side reactions and impurities I should be aware of in the primary synthesis route?
A2: The primary synthesis route from 4,6-dichloropyrimidine is prone to several side reactions. The most significant impurity is the di-substituted product, di(6-methoxypyrimidin)-4-amine . Other potential byproducts include those from the hydrolysis of chloro-intermediates and over-amination of the starting material.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, alternative routes exist, though they are less common in large-scale production. One such method involves the cyclization of a guanidine salt with a malonic ester derivative, followed by methylation.[1] This method avoids the use of chlorinated pyrimidines but may have its own set of side reactions to consider, such as incomplete cyclization or side reactions involving the ester groups.
Q4: How can I monitor the progress of my reaction?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the reaction progress. It allows for the separation and quantification of the starting materials, intermediates, the desired product, and any impurities. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's completion.
Q5: What are the typical yields for the synthesis of this compound?
A5: The yield can vary significantly depending on the optimization of reaction conditions. With careful control of temperature, stoichiometry, and reaction time, yields for the final product can be quite high. However, suboptimal conditions can lead to a considerable decrease in yield due to the formation of side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction in either the amination or methoxylation step.- Formation of significant amounts of side products, particularly di(6-methoxypyrimidin)-4-amine.- Suboptimal reaction temperature or time. | - Monitor the reaction by HPLC to ensure the complete consumption of the starting material and intermediate.- Carefully control the stoichiometry of the amine and sodium methoxide. A slight excess of the amine in the first step and sodium methoxide in the second step is often used, but a large excess can promote side reactions.- Optimize the reaction temperature. The amination step is often carried out at a moderate temperature, while the methoxylation may require heating. |
| Presence of di(6-methoxypyrimidin)-4-amine impurity | - Over-reaction of the 4-amino-6-chloropyrimidine intermediate with another molecule of the product or intermediate. | - Use a controlled molar ratio of reactants. Avoid a large excess of the pyrimidine starting material.- Consider the order of addition of reagents. Adding the amine or methoxide solution dropwise to the pyrimidine solution can help to maintain a low concentration of the nucleophile and minimize di-substitution. |
| Formation of a water-soluble impurity | - This is likely a salt byproduct, such as ammonium chloride or sodium chloride, formed during the reaction and neutralization steps. | - Ensure thorough washing of the crude product with water to remove any water-soluble impurities.- Recrystallization from a suitable solvent system can also effectively remove salt byproducts. |
| Presence of unreacted 4-amino-6-chloropyrimidine | - Incomplete methoxylation reaction. | - Increase the reaction time or temperature for the methoxylation step.- Ensure the sodium methoxide is not degraded and is used in a sufficient molar ratio. |
| Hydrolysis of chloro-intermediates | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of 4-Amino-6-chloropyrimidine
| Parameter | Condition A | Condition B | Effect on Yield and Purity |
| Solvent | Dioxane | DMF | DMF can sometimes lead to faster reaction rates but may also promote side reactions if not carefully controlled. |
| Base | K₂CO₃ | Triethylamine | The choice of base can influence the reaction rate and the formation of byproducts. Triethylamine is a stronger base and may accelerate the reaction but can also lead to over-amination if not used in the correct stoichiometry. |
| Temperature | 80 °C | 100 °C | Higher temperatures can increase the reaction rate but may also lead to the formation of more impurities. |
| Amine Molar Ratio | 1.1 equivalents | 1.5 equivalents | A higher molar ratio of the amine can drive the reaction to completion but also increases the risk of di-amination. |
Table 2: HPLC-UV Analytical Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV at 200-210 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-chloropyrimidine (Intermediate)
-
Reaction Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Dissolve 4,6-dichloropyrimidine in a suitable anhydrous solvent (e.g., dioxane) in the reaction flask.
-
In the dropping funnel, prepare a solution of aqueous ammonia in the same solvent.
-
Reaction: Cool the flask in an ice bath and add the ammonia solution dropwise to the stirred solution of 4,6-dichloropyrimidine over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-amino-6-chloropyrimidine.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 4-amino-6-chloropyrimidine in anhydrous methanol.
-
Reagent Addition: To this solution, add a solution of sodium methoxide in methanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Work-up: Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization.
Protocol 3: HPLC Analysis of Reaction Mixture
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with the mobile phase.
-
Injection: Inject the prepared sample into the HPLC system.
-
Analysis: Run the analysis using the parameters outlined in Table 2.
-
Quantification: Identify and quantify the peaks corresponding to the starting material, intermediate, product, and impurities by comparing their retention times and peak areas with those of known standards.
Visualizations
Caption: Main synthetic pathway and major side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Identification of impurities in 4-Amino-6-methoxypyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-6-methoxypyrimidine. Our goal is to help you identify and resolve common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, particularly when starting from 4,6-dichloropyrimidine, is prone to the formation of several key impurities. These are often designated as Impurity 1, Impurity 2, and Impurity 3.
-
Impurity 1 (Process-Related): 4-amino-6-hydroxypyrimidine. This impurity is formed by the hydrolysis of the intermediate, 4-amino-6-chloropyrimidine. Due to its hydroxyl group, it is significantly more water-soluble than the chlorinated intermediate and the final product.
-
Impurity 2 (Intermediate-Related): di-(6-chloropyrimidin-4-yl)amine. This impurity arises from a side reaction where the intermediate, 4-amino-6-chloropyrimidine, reacts with another molecule of itself.
-
Impurity 3 (By-product): di-(6-methoxypyrimidin-4-yl)amine. This is a major by-product formed in the final step of the synthesis where the desired product, this compound, reacts with the starting material, 4-amino-6-chloropyrimidine.[1]
Q2: How do reaction conditions affect the formation of these impurities?
A2: Reaction temperature is a critical factor influencing the formation of impurities. Higher temperatures during the amination and methoxylation steps can lead to an increase in the rate of side reactions, resulting in higher levels of Impurities 2 and 3.[1] The presence of water in the reaction mixture can also promote the formation of Impurity 1 through hydrolysis of the chloro-substituent.
Q3: What analytical techniques are recommended for identifying these impurities?
A3: A combination of chromatographic and spectroscopic techniques is essential for the accurate identification and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for monitoring reaction progress and quantifying the purity of the final product and the levels of each impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile and semi-volatile impurities. It provides valuable information on the molecular weight and fragmentation patterns of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the unambiguous structural elucidation of isolated impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and analysis of this compound.
Problem 1: High levels of Impurity 1 (4-amino-6-hydroxypyrimidine) detected.
| Possible Cause | Recommended Solution |
| Presence of excess water in the reaction mixture during the formation of 4-amino-6-chloropyrimidine. | Ensure all solvents and reagents are anhydrous. Use of a drying agent or azeotropic removal of water may be necessary. |
| Inefficient removal during workup. | Due to its higher water solubility, Impurity 1 can be effectively removed by aqueous washes during the extraction process. Ensure thorough washing of the organic layer containing the 4-amino-6-chloropyrimidine intermediate. |
Problem 2: Significant presence of Impurity 2 (di-(6-chloropyrimidin-4-yl)amine) in the 4-amino-6-chloropyrimidine intermediate.
| Possible Cause | Recommended Solution |
| High reaction temperature during the amination of 4,6-dichloropyrimidine. | Maintain strict temperature control during the reaction. Lowering the reaction temperature may reduce the rate of this side reaction.[1] |
| Sub-optimal stoichiometry of reactants. | Use a slight excess of the aminating agent to favor the formation of the mono-aminated product over the di-substituted impurity. |
Problem 3: High concentration of Impurity 3 (di-(6-methoxypyrimidin-4-yl)amine) in the final product.
| Possible Cause | Recommended Solution |
| Elevated temperature during the methoxylation step. | Carefully control the reaction temperature. Lower temperatures can help minimize the reaction between the product and the starting material.[1] |
| Prolonged reaction time. | Monitor the reaction progress closely by HPLC and stop the reaction once the starting material is consumed to an acceptable level. |
| Inefficient purification. | Recrystallization of the crude product from a suitable solvent system can effectively remove Impurity 3. |
Quantitative Data Summary
The following table summarizes typical purity levels and impurity content observed during the synthesis of this compound. These values are illustrative and can vary depending on the specific reaction conditions and purification methods employed.
| Compound | Parameter | Value | Reference |
| 4-amino-6-chloropyrimidine | Purity (HPLC Area%) | 99.3166% - 99.5021% | [1] |
| Impurity 2 Content (HPLC Area%) | 0.4487% - 0.4932% | [1] | |
| This compound | Purity (HPLC Area%) | 99.4023% | [1] |
| Impurity 3 Content (HPLC Area%) | 0.3854% | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is suitable for monitoring the reaction progress and determining the purity of this compound and its intermediates.
-
Column: Inertsil ODS-3 (250 mm x 4.6 mm, 5.0 µm) or equivalent C18 column.
-
Mobile Phase: Acetonitrile / 0.02M KH₂PO₄ buffer (pH 3.0) = 35/65 (v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 236 nm.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Run Time: 30 minutes.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general guideline for the analysis of volatile and semi-volatile impurities.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural confirmation of the main product and isolated impurities.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): For more complex structural elucidation and assignment of signals.
-
Visual Diagrams
Caption: Signaling pathway of impurity formation.
Caption: Troubleshooting workflow for impurity identification.
References
Optimization of reaction conditions for 4-Amino-6-methoxypyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-6-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic routes for this compound often start from 4,6-dichloropyrimidine. A widely used method involves a two-step process: atmospheric-pressure ammonolysis or aminolysis of 4,6-dichloropyrimidine to yield 4-amino-6-chloropyrimidine, followed by a methoxylation reaction with an alcohol and an alkaline catalyst.[1] Alternative routes might utilize different starting materials, but the chlorination and subsequent amination and methoxylation of a pyrimidine ring are common strategies.
Q2: What is the role of this compound in drug development?
A2: this compound is a crucial intermediate in the synthesis of various pharmaceutical agents.[2] It is notably used in the production of the sulfonamide antibiotic, Sulfamethazine, which is vital for treating bacterial infections in both human and veterinary medicine.[2][3] Additionally, it serves as a precursor in the preparation of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors, a class of drugs showing promise in cancer therapy and the management of neurodegenerative diseases.[2][3][4]
Q3: What are the key physical and chemical properties of this compound?
A3: this compound typically appears as a white to yellow powder.[3][4] It has a melting point in the range of 157-160 °C.[3][5] The compound's molecular formula is C5H7N3O, with a molecular weight of approximately 125.13 g/mol .[3][5]
Troubleshooting Guide
Low Reaction Yield
Issue: The yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
-
Incomplete Ammonolysis/Aminolysis: The initial substitution of a chlorine atom with an amino group may be inefficient.
-
Troubleshooting Steps:
-
Reaction Temperature: Ensure the reaction temperature is maintained between 55-60 °C for optimal results.[1]
-
Molar Ratios: Check the molar ratio of 4,6-dichloropyrimidine to the ammonia or aminating agent. A ratio of 1:4 to 1:4.5 is recommended.[1]
-
Reaction Time: Allow for sufficient reaction time to drive the reaction to completion.
-
-
-
Inefficient Methoxylation: The subsequent replacement of the second chlorine atom with a methoxy group might be the rate-limiting step.
-
Troubleshooting Steps:
-
Catalyst Choice: Utilize a suitable alkaline catalyst such as an alkali-metal hydroxide or a substituted alcohol alkali.[1]
-
Solvent: Ensure the alcohol used (e.g., methanol) is anhydrous, as water can interfere with the reaction.
-
Temperature Control: Maintain the appropriate reflux temperature for the methoxylation step.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A potential major impurity is the formation of a di-substituted amine, bis(6-methoxypyrimidin-4-yl)amine.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Precisely control the molar ratios of reactants to minimize the formation of over-aminated products.
-
Purification: Employ appropriate purification techniques, such as recrystallization, to remove impurities.
-
-
High Impurity Content
Issue: The final product is contaminated with significant levels of impurities.
Possible Causes and Solutions:
-
Unreacted Intermediates: The presence of 4,6-dichloropyrimidine or 4-amino-6-chloropyrimidine in the final product.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of starting materials and intermediates.
-
Extended Reaction Time: If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.
-
-
-
Formation of Byproducts: As mentioned, bis(6-methoxypyrimidin-4-yl)amine is a common impurity.[1]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjusting the temperature and molar ratios can help minimize the formation of this byproduct.
-
Recrystallization: Recrystallize the crude product from a suitable solvent to remove this and other impurities.
-
-
Experimental Protocols
Synthesis of this compound from 4,6-Dichloropyrimidine
This protocol is based on a two-step synthesis involving ammonolysis followed by methoxylation.[1]
Step 1: Ammonolysis of 4,6-Dichloropyrimidine
-
Reaction Setup: In a suitable reaction vessel, charge 4,6-dichloropyrimidine and an appropriate solvent.
-
Ammonolysis: Introduce ammonia or an aminating agent to the reaction mixture. The recommended molar ratio of 4,6-dichloropyrimidine to the aminating agent is between 1:4 and 1:4.5.[1]
-
Temperature Control: Maintain the reaction temperature between 55-60 °C.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, isolate the intermediate product, 4-amino-6-chloropyrimidine, through appropriate work-up procedures such as filtration and washing.
Step 2: Methoxylation of 4-Amino-6-chloropyrimidine
-
Reaction Setup: In a separate reaction vessel, dissolve the 4-amino-6-chloropyrimidine intermediate in an alcohol solvent (e.g., methanol).
-
Catalyst Addition: Add an alkaline catalyst, such as an alkali-metal hydroxide or a substituted alcohol alkali.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the 4-amino-6-chloropyrimidine is consumed.
-
Product Isolation: After the reaction is complete, cool the mixture and isolate the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the final product with high purity.
Data Presentation
Table 1: Optimization of Ammonolysis Reaction Conditions
| Parameter | Condition | Effect on Yield | Reference |
| Molar Ratio (4,6-dichloropyrimidine:ammonia) | 1:4 - 1:4.5 | Optimal | [1] |
| Reaction Temperature | 55 - 60 °C | Optimal | [1] |
Table 2: Components for Methoxylation Reaction
| Component | Role | Recommended Type | Reference |
| Solvent | Reactant and Solvent | Alcohol (e.g., Methanol) | [1] |
| Catalyst | Base Catalyst | Alkali-metal hydroxide or R3OM (M=alkali metal) | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 4-Amino-6-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Amino-6-methoxypyrimidine (CAS No: 696-45-7).[1] This guide addresses common challenges encountered during the purification of this heterocyclic compound and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and silica gel column chromatography. For removing acidic or basic impurities, an acid-base extraction can also be an effective preliminary step. The choice of method depends on the nature of the impurities and the desired final purity.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should be a white to yellow crystalline powder.[1][2] Its reported melting point is in the range of 157-160 °C.[1] A significant deviation from this range or a broad melting range often indicates the presence of impurities.
Q3: What are the common impurities found in crude this compound?
A3: Impurities can arise from unreacted starting materials, side-products, or degradation. Depending on the synthetic route, which can involve starting materials like malonic esters and urea, potential impurities may include isomers, incompletely reacted intermediates, or by-products from side reactions.[3][4] For instance, if 4,6-dichloropyrimidine is used as a precursor, residual chlorinated pyrimidines could be present.[5]
Q4: Which solvents are suitable for the purification of this compound?
A4: this compound is soluble in methanol and DMSO.[1] For recrystallization, solvents like methanol, ethanol, or mixtures with less polar solvents such as toluene or ethyl acetate could be effective. For column chromatography, mobile phases typically consist of a mixture of a relatively non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol), with the ratio adjusted based on TLC analysis.
Purification Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q5: My yield is very low after recrystallization. What could be the cause?
A5: Low recovery can stem from several factors:
-
High Solubility: The compound might be too soluble in the chosen solvent, even at low temperatures. Consider using a solvent in which the compound is less soluble or employing a solvent/anti-solvent system.
-
Excess Solvent: Using too large a volume of solvent will keep more of your product dissolved. Try concentrating the solution by carefully evaporating some of the solvent and cooling again.
-
Premature Crystallization: The product may have crystallized on the filter paper or in the funnel neck during hot filtration. To prevent this, use a pre-heated funnel and receiving flask and keep the solution sufficiently hot during transfer.
Q6: The purified product is an oil or a sticky solid, not a crystalline powder. How can I fix this?
A6: "Oiling out" instead of crystallizing can happen for two main reasons:
-
High Impurity Level: Impurities can depress the melting point of the compound, leading to the formation of a liquid phase. In this case, it is advisable to first purify the material by column chromatography to remove the bulk of the impurities.
-
Inappropriate Solvent: The boiling point of the recrystallization solvent may be higher than the melting point of your compound. Select a solvent with a lower boiling point.
Q7: I am seeing significant streaking or poor separation of spots on my TLC plate during chromatography method development. What does this mean?
A7: Streaking on a TLC plate often indicates that the compound is too polar for the chosen mobile phase, causing it to interact very strongly with the silica gel. To resolve this, you need to increase the polarity of your mobile phase. For example, if you are using a 95:5 mixture of dichloromethane and methanol, try increasing the methanol content to 90:10 or 85:15. An alternative cause could be acidic or basic properties of the compound, which can be addressed by adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
Q8: The color of my final product is darker than expected (e.g., tan or brown). How can I improve it?
A8: A darker color often points to the presence of persistent, colored impurities, which may be polymeric or oxidized by-products. A common technique to remove such impurities is to treat a solution of the crude product with activated charcoal before the final filtration and crystallization step. The charcoal adsorbs many colored impurities. Use charcoal sparingly, as it can also adsorb your desired product and reduce the yield.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 696-45-7 | [1] |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [1][2] |
| Melting Point | 157-160 °C | [1] |
| Purity (Commercial) | ≥96% | [6][7] |
Table 2: Solvent Selection for Purification Techniques
| Technique | Solvent/System | Rationale & Use Case |
| Recrystallization | Methanol, Ethanol | Good solubility when hot, lower solubility when cold. Suitable for removing less polar impurities. |
| Toluene, Ethyl Acetate | May require heating; can be used for compounds with moderate polarity. Often used in solvent/anti-solvent pairs.[4] | |
| Column Chromatography | Dichloromethane/Methanol | A standard mobile phase. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase polarity. |
| Ethyl Acetate/Hexanes | A less polar system, suitable if impurities are non-polar. The polarity is increased by adding more ethyl acetate. | |
| Acid-Base Extraction | 1M HCl (aq) / Ethyl Acetate | The amino group on the pyrimidine ring is basic and will be protonated, moving the compound into the aqueous acid layer, leaving non-basic impurities in the organic layer. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., methanol). Heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a pre-warmed flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 98:2 dichloromethane:methanol). Pour the slurry into a column and allow it to pack evenly without air bubbles. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 dichloromethane:methanol) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution process using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low recrystallization yield.
References
- 1. This compound | 696-45-7 [chemicalbook.com]
- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 6. This compound 96 696-45-7 [sigmaaldrich.com]
- 7. This compound 96 696-45-7 [sigmaaldrich.com]
Technical Support Center: Recrystallization of 4-Amino-6-methoxypyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the recrystallization of 4-Amino-6-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges faced during the recrystallization of this compound?
A1: The primary challenges in the recrystallization of this compound often stem from its polarity, conferred by the amino and methoxy groups. Common issues include difficulty in selecting an appropriate solvent, the compound "oiling out" instead of crystallizing, formation of very fine needles that are difficult to filter, and the presence of persistent colored impurities.
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Given its polar nature, polar protic and aprotic solvents are often good starting points. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the best candidate.
Q3: My compound is "oiling out" during cooling. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling rate is too rapid. To resolve this, try reheating the solution to redissolve the oil and then add a small amount of additional solvent. Allow the solution to cool more slowly, perhaps by letting the flask stand at room temperature before moving it to an ice bath. Using a mixed-solvent system can also help mitigate this issue.
Q4: No crystals are forming even after the solution has cooled. What steps can I take?
A4: If no crystals form, the solution may be too dilute or supersaturation has not been achieved. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization. If these methods fail, you may need to reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.
Q5: The recrystallized product is still colored. How can I remove colored impurities?
A5: Colored impurities can sometimes co-crystallize with the product. To remove them, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Crystal Formation | Solution is too dilute. | - Evaporate some of the solvent to increase the concentration.- Try a different solvent or a mixed-solvent system. |
| Supersaturation not achieved. | - Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. | |
| "Oiling Out" | Solution is too concentrated. | - Add a small amount of additional hot solvent to the mixture. |
| Cooling is too rapid. | - Allow the solution to cool slowly at room temperature before placing it in an ice bath. | |
| Inappropriate solvent. | - Try a mixed-solvent system where the compound is less soluble. | |
| Low Recovery Yield | Compound is significantly soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of cold solvent for washing the crystals. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask).- Add a small amount of extra hot solvent before filtration. | |
| Colored Crystals | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
| Impurities are co-crystallizing. | - A second recrystallization may be necessary.- Consider an alternative purification method like column chromatography if impurities persist. |
Data Presentation
| Solvent | Solvent Type | Predicted Solubility Behavior for this compound | Recrystallization Suitability |
| Water | Polar Protic | Low solubility at room temperature, likely increasing with heat. | Potentially suitable, especially for mixed-solvent systems. |
| Ethanol | Polar Protic | Moderate to high solubility, especially when hot. | Good candidate for single-solvent or mixed-solvent recrystallization. |
| Methanol | Polar Protic | A related compound, 4-Amino-2,6-dimethoxypyrimidine, is soluble at 25 mg/mL. | Likely a good solvent, potentially too soluble for high recovery. |
| Acetone | Polar Aprotic | Likely to have good dissolving power, especially when heated. | Good candidate for single-solvent recrystallization. |
| Ethyl Acetate | Moderately Polar | Often used for recrystallization of similar compounds.[1] | Good candidate, may require a co-solvent. |
| Toluene | Non-polar | Likely to have low solubility. | Potentially suitable as an anti-solvent in a mixed-solvent system. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: In a 100 mL Erlenmeyer flask, add the crude this compound. Add a small volume of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution at the boiling point.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Complete Crystallization: Place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization challenges.
References
Degradation pathways of 4-Amino-6-methoxypyrimidine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-methoxypyrimidine. The information focuses on its degradation pathways under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
A1: Based on the chemical structure of this compound, two primary degradation pathways are anticipated under hydrolytic stress:
-
Acid-Catalyzed Hydrolysis of the Amino Group: Under acidic conditions, the exocyclic amino group at the C4 position is susceptible to hydrolysis, which would lead to the formation of 6-methoxypyrimidin-4-ol.
-
Hydrolysis of the Methoxy Group: The methoxy group at the C6 position can undergo hydrolysis under both acidic and basic conditions, resulting in the formation of 4-amino-6-hydroxypyrimidine. In strongly acidic or basic environments, further degradation of the pyrimidine ring may occur.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation products expected from the hydrolysis of this compound are:
-
6-methoxypyrimidin-4-ol: Formed via the hydrolysis of the amino group.
-
4-amino-6-hydroxypyrimidine: Formed via the hydrolysis of the methoxy group.
Under more extreme conditions, ring-opening products may be formed, but these are generally considered secondary degradants.
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method for monitoring the degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry (MS) detection. This allows for the separation and quantification of the parent compound and its degradation products over time.
Q4: Are there any general tips for preventing the degradation of this compound in solution?
A4: To minimize degradation, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, use buffered solutions at a neutral pH.
-
Store solutions at low temperatures (e.g., 2-8 °C) and protected from light.
-
Avoid exposure to strong acids or bases unless required for a specific experimental purpose.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: During the analysis of a this compound sample, unexpected peaks are observed in the HPLC chromatogram, suggesting the presence of impurities or degradation products.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation due to improper sample handling or storage. | Ensure the sample was stored under appropriate conditions (cool, dark, and at a neutral pH if in solution). Prepare fresh samples for analysis. |
| Contaminated mobile phase or solvent. | Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use. |
| Column contamination. | Flush the column with a strong solvent (e.g., methanol or acetonitrile) to remove any adsorbed contaminants. If the problem persists, consider replacing the column. |
| Interaction with acidic or basic components in the sample matrix. | If the sample is in a complex matrix, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances. |
Issue 2: Rapid Degradation Observed Under Experimental Conditions
Problem: this compound degrades too quickly during an experiment, preventing accurate measurements.
Possible Causes and Solutions:
| Cause | Solution |
| pH of the solution is too acidic or basic. | Adjust the pH of the experimental solution to be closer to neutral (pH 6-8) using appropriate buffers, unless the experiment specifically requires acidic or basic conditions. |
| Elevated temperature. | Conduct the experiment at a lower temperature. If elevated temperatures are necessary, minimize the duration of exposure. |
| Presence of catalytic impurities. | Ensure all glassware is thoroughly cleaned and that high-purity reagents are used to avoid introducing trace metals or other catalysts. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol) |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., determined by UV scan of the parent compound) or Mass Spectrometry for identification. |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize hypothetical quantitative data for the degradation of this compound based on forced degradation studies.
Table 1: Degradation of this compound under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | % this compound Remaining | % 6-methoxypyrimidin-4-ol |
| 0 | 100 | 0 |
| 2 | 92 | 8 |
| 4 | 85 | 15 |
| 8 | 73 | 27 |
| 24 | 45 | 55 |
Table 2: Degradation of this compound under Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | % this compound Remaining | % 4-amino-6-hydroxypyrimidine |
| 0 | 100 | 0 |
| 2 | 95 | 5 |
| 4 | 90 | 10 |
| 8 | 82 | 18 |
| 24 | 60 | 40 |
Visualizations
Technical Support Center: Synthesis of 4-Amino-6-methoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-6-methoxypyrimidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route. Here are common issues and potential solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal and stable. For instance, in methoxylation reactions, maintaining a reflux temperature between 60-90°C is often crucial.[1]
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to side reactions or unreacted starting materials.
-
Solution: Carefully control the molar ratios of your starting materials. For example, when starting from a dichloropyrimidine derivative, the molar ratio of the alkaline catalyst to the pyrimidine compound should be optimized.[1]
-
-
Moisture in Reaction: The presence of water can lead to hydrolysis of intermediates, especially when working with chloro- or dichloropyrimidines, which can open the pyrimidine ring and reduce the yield.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Side Reactions: The formation of byproducts is a common cause of reduced yield. A notable impurity is the formation of bis(6-methoxypyrimidin)-4-amine.[1]
-
Solution: Controlling the reaction temperature is critical to minimize side reactions.[1] Additionally, the choice of base and solvent can influence the formation of byproducts.
-
Q2: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?
A2: Impurity formation is a common challenge. The primary impurity of concern is often a bis(6-methoxypyrimidin)-4-amine compound.[1]
-
Identification: Impurities can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
-
Minimization Strategies:
-
Temperature Control: Precise temperature control during the reaction is essential to reduce the formation of impurities.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to remove impurities.[2]
-
Alternative Routes: If impurity levels remain high, consider alternative synthetic routes that are less prone to side reactions, such as those avoiding highly reactive chlorinating agents like phosphorus oxychloride.[3]
-
Q3: What are the advantages of newer synthetic methods over traditional routes involving phosphorus oxychloride?
A3: Traditional methods for pyrimidine synthesis often utilize phosphorus oxychloride for chlorination, which presents several drawbacks. Newer, greener methods offer significant advantages:[3]
-
Reduced Toxicity and Hazard: Phosphorus oxychloride is highly toxic and its use can lead to the formation of explosive byproducts.[3] Modern methods often employ less hazardous reagents.
-
Environmental Friendliness: The use of phosphorus oxychloride generates a large amount of colored, phosphorus-containing wastewater, posing a significant environmental burden.[3] Greener alternatives aim to minimize waste and environmental impact.
-
Improved Yield and Purity: Traditional methods can suffer from the formation of isomers and other impurities, leading to lower overall yields.[3] Optimized newer routes can provide higher yields and a cleaner product profile.
-
Simplified Process: Some modern procedures have fewer steps and simpler work-ups, reducing labor costs and energy consumption.[3]
Experimental Protocols
Protocol 1: Synthesis from 4,6-Dichloropyrimidine
This method involves the ammonolysis of 4,6-dichloropyrimidine followed by methoxylation.
Step 1: Ammonolysis of 4,6-Dichloropyrimidine
-
In a suitable reaction vessel, suspend 4,6-dichloropyrimidine in an aqueous solution.
-
Introduce ammonia gas or an ammonia solution into the mixture. The molar ratio of 4,6-dichloropyrimidine to ammonia should be approximately 1:2-8.[1]
-
Control the reaction temperature between 55-60°C.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and isolate the 4-amino-6-chloropyrimidine intermediate by filtration.
Step 2: Methoxylation to this compound
-
To a mixture of the 4-amino-6-chloropyrimidine intermediate and an alcohol (e.g., methanol), add an alkaline catalyst such as sodium methoxide.
-
Heat the mixture to reflux (typically 60-90°C) and maintain for several hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Dissolve the residue in water and cool to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Purity
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 4,6-Dichloropyrimidine | 4,6-Dichloropyrimidine | 4,6-Dichloropyrimidine |
| Ammonolysis Temp. | 50°C | 55-60°C | 70°C |
| Methoxylation Catalyst | Sodium Hydroxide | Sodium Methoxide | Potassium Carbonate |
| Methoxylation Temp. | 50°C | 65°C | 80°C |
| Yield (%) | 75% | 90-95% | 80% |
| Purity (by HPLC) | 95% | >99% | 97% |
| Impurity 3 Content | >1.5% | <0.5% | ~1.0% |
Note: "Impurity 3" refers to the bis(6-methoxypyrimidin)-4-amine byproduct as described in the literature.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield and purity.
References
- 1. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 2. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
Common pitfalls in the handling and storage of aminopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls in the handling and storage of aminopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of aminopyrimidine compounds?
A1: Aminopyrimidine compounds are susceptible to degradation through several mechanisms, including:
-
Hydrolysis: The amino and pyrimidine groups can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The amino group can be prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Many pyrimidine derivatives are sensitive to light, particularly UV radiation, which can lead to the formation of degradation products.[1][2] For instance, some 2-amino pyrimidine derivatives of avobenzone have been shown to undergo photodegradation upon exposure to sunlight.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the recommended general storage conditions for solid aminopyrimidine compounds?
A2: To ensure the long-term stability of solid aminopyrimidine compounds, it is recommended to store them in a cool, dark, and dry place. Specifically:
-
Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Moisture: Store in a desiccated environment to prevent hydrolysis. Use of a desiccator or storing with a desiccant is recommended.
Q3: How should I prepare and store stock solutions of aminopyrimidine compounds?
A3: The stability of aminopyrimidine compounds in solution is highly dependent on the solvent, pH, and storage conditions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. However, some aminopyrimidines can be unstable in DMSO, leading to oxidation and condensation reactions.[3] If instability in DMSO is observed, consider alternative solvents such as ethanol or preparing fresh solutions before each experiment.
-
pH: The pH of the solution can significantly impact stability. It is crucial to determine the optimal pH range for your specific aminopyrimidine. For many amine-containing compounds, slightly acidic conditions can improve stability by protonating the amine group and reducing its susceptibility to oxidation.
-
Storage: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store at -80°C for long-term storage.
Q4: I am observing inconsistent results in my biological assays. Could this be related to the handling of my aminopyrimidine compound?
A4: Yes, inconsistent results are a common sign of compound instability. If you observe a loss of potency, variable IC50/EC50 values, or poor dose-response curves, it is crucial to re-evaluate your handling and storage procedures.[3] Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the handling and storage of aminopyrimidines.
Issue 1: Loss of Compound Potency or Inconsistent Assay Results
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Review Solution Preparation: Carefully review your protocol for preparing stock and working solutions. Ensure you are using high-purity, anhydrous solvents and that the compound is fully dissolved.
-
Fresh vs. Old Stock Comparison: Prepare a fresh stock solution of your aminopyrimidine and compare its performance in your assay to an existing, older stock solution. A significant drop in potency in the older stock is a strong indicator of solution instability.
-
Evaluate Solid Storage: If both fresh and old solutions show low or inconsistent activity, the issue may lie with the solid compound. Review your solid storage conditions, ensuring it is protected from light, moisture, and high temperatures.
-
Optimize Solution Conditions: If solution instability is confirmed, experiment with different solvents (e.g., ethanol instead of DMSO), adjust the pH of your stock solution, and consider the impact of concentration on stability.
-
Perform Forced Degradation: To understand the degradation profile of your compound, perform a forced degradation study. This will help identify the conditions under which your compound is most labile and can aid in identifying degradation products.
Data Presentation
Table 1: Summary of Stability Data for Representative Aminopyrimidines
| Compound Class | Condition | Observation | Reference |
| 2-Amino Pyrimidine Derivative of Avobenzone | Sunlight Exposure (in acetonitrile) | Undergoes photodegradation similar to avobenzone. | [1] |
| 2-Methyl Pyrimidine Derivative of Avobenzone | Sunlight Exposure (in acetonitrile) | Exhibits pronounced photostability. | [1] |
| 4-Aminopyridine | 10 mg capsules stored at room temperature, protected from light | Retained at least 94% of the initial content for 365 days. | [4] |
| 4-Aminopyridine | 5 mg capsules stored at 4°C and 23°C, protected from light | Stable for 6 months. | [5] |
| 4-Aminopyridine | 5 mg capsules stored at 37°C, protected from light | Stable for 1 month. | [5] |
| Aminopyrimidine-curcumin analogs | In Phosphate-Buffered Saline (PBS) at 37°C for 8 hours | Showed stability over 95%. |
Experimental Protocols
Protocol 1: Forced Degradation Study of an Aminopyrimidine Compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of an aminopyrimidine.
1. Materials:
-
Aminopyrimidine compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the aminopyrimidine in a suitable solvent (e.g., 50:50 acetonitrile:water).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
4. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and quantify any major degradation products.
-
Determine the degradation pathway of the aminopyrimidine.
Protocol 2: Stability-Indicating HPLC Method for Aminopyrimidine Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method for an aminopyrimidine. Method optimization will be required for specific compounds.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the aminopyrimidine.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the parent aminopyrimidine from its degradation products, as determined in the forced degradation study.
Signaling Pathway Diagrams
Aminopyrimidines are a versatile class of molecules that have been developed as inhibitors for various protein kinases involved in critical cellular signaling pathways.
EGFR Signaling Pathway with Aminopyrimidine Inhibition
Caption: Inhibition of the EGFR signaling pathway by aminopyrimidines.
Canonical Wnt Signaling Pathway with Aminopyrimidine Inhibition
Caption: Potential inhibition points of aminopyrimidines in the Wnt pathway.
References
Troubleshooting low conversion rates in 4-Amino-6-methoxypyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-methoxypyrimidine. This guide addresses common challenges, particularly low conversion rates, encountered during synthetic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in drug discovery and development?
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the preparation of sulfonamide antibiotics and is a precursor for PARP-1 inhibitors, which are under investigation for cancer therapy and the treatment of neurodegenerative diseases.
Q2: What are the primary types of reactions where low conversion rates are observed with this compound?
Low conversion rates are frequently reported in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as in nucleophilic aromatic substitution (SNAr) reactions. These issues can often be traced back to suboptimal reaction conditions, reagent quality, or inherent substrate reactivity.
Q3: How do the amino and methoxy groups on the pyrimidine ring influence its reactivity?
The amino and methoxy groups are electron-donating, which can deactivate the pyrimidine ring towards certain reactions like nucleophilic aromatic substitution by increasing electron density. However, they can also influence the regioselectivity of these reactions. In palladium-catalyzed couplings, the amino group can sometimes coordinate to the metal center, potentially inhibiting the catalyst.
Troubleshooting Guide: Low Conversion Rates
This guide is designed to help you diagnose and resolve common issues leading to low yields in reactions involving this compound.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, reactions with aminopyrimidine derivatives can be challenging.
Potential Cause & Solution
-
Catalyst Inactivation: The amino group on the pyrimidine ring can coordinate with the palladium catalyst, leading to inactivation.
-
Solution: Use a higher catalyst loading (2-5 mol%) or select a catalyst system less prone to inhibition by amino groups. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.
-
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner can be sensitive to hydrolysis, especially under basic conditions, leading to the formation of an undesired arene byproduct.
-
Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are generally more stable. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may also reduce this side reaction.
-
-
Suboptimal Base and Solvent: The choice of base and solvent is critical for reaction efficiency.
-
Solution: Screen a variety of bases and solvents. A common starting point is a mixture of an organic solvent like 1,4-dioxane or toluene with an aqueous base.
-
Representative Data for Suzuki-Miyaura Coupling Optimization
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 75-85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 80-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 60-70 |
Note: Yields are representative and can vary based on the specific aryl boronic acid used.
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. When using a substituted 4-halopyrimidine as a substrate, several factors can lead to low yields.
Potential Cause & Solution
-
Incorrect Base Selection: Strong, non-nucleophilic bases are often required, but can be incompatible with sensitive functional groups.[1]
-
Solution: Sodium tert-butoxide (NaOtBu) is a common choice for robust substrates. For more sensitive molecules, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, potentially with higher temperatures or longer reaction times.[1]
-
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial for catalytic activity.
-
Solution: A variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., BINAP, Xantphos) can be screened. The choice of ligand can significantly impact the reaction outcome.
-
-
Side Reactions: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction.[1]
-
Solution: Optimizing the base to a weaker or less hindered one, lowering the reaction temperature, and screening different ligands can help minimize this side reaction.[1]
-
Representative Data for Buchwald-Hartwig Amination Optimization
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 85-95 |
| Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 70-80 |
| Pd(OAc)₂ (2) | dppf (3) | K₃PO₄ (2) | Toluene | 110 | 65-75 |
Note: Yields are representative and depend on the specific amine and halo-pyrimidine used.
Issue 3: Low Conversion in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on pyrimidine rings are common, but the electron-donating nature of the amino and methoxy groups in this compound can make the ring less susceptible to nucleophilic attack.
Potential Cause & Solution
-
Insufficient Ring Activation: The pyrimidine ring may not be sufficiently electron-deficient for the reaction to proceed efficiently.
-
Solution: While you cannot change the substituents on this compound, ensure that if it is being used as a nucleophile, the aromatic partner has strong electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group.
-
-
Poor Leaving Group: The efficiency of the substitution is highly dependent on the nature of the leaving group.
-
Solution: For SNAr reactions, the general order of leaving group ability is F > Cl > Br > I. If possible, use a substrate with a better leaving group.
-
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C while monitoring for product formation and decomposition.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 4-Amino-6-chloro-pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Add the 4-halo-6-methoxypyrimidine (1.0 equiv.) and the amine (1.1 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low conversion in Suzuki-Miyaura coupling reactions.
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
References
By-product formation in the synthesis of sulfamethazine from 4-Amino-6-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfamethazine from 4-amino-6-methoxypyrimidine and p-acetylaminobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of sulfamethazine?
A1: The synthesis of sulfamethazine involves the condensation reaction between 2-amino-4,6-dimethoxypyrimidine and p-acetylaminobenzenesulfonyl chloride, typically in the presence of a base like pyridine, which also acts as a solvent. This is followed by the hydrolysis of the acetyl protecting group to yield the final sulfamethazine product.
Q2: What are the most common by-products in this synthesis?
A2: The most common by-products include:
-
p-Acetamidobenzenesulfonic acid: Formed from the hydrolysis of the starting material, p-acetylaminobenzenesulfonyl chloride.
-
Sulfanilic acid: Results from the hydrolysis of the acetyl group of p-acetamidobenzenesulfonic acid or from the hydrolysis of unreacted p-acetylaminobenzenesulfonyl chloride followed by deacetylation.[1][2]
-
Di-acylated pyrimidine: This by-product can form when a second molecule of p-acetylaminobenzenesulfonyl chloride reacts with the already formed acetyl-sulfamethazine.
-
Unreacted starting materials: Residual 2-amino-4,6-dimethoxypyrimidine and p-acetylaminobenzenesulfonyl chloride can also be present as impurities.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][4][5] A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution, with UV detection at approximately 265-275 nm.[2][3][4]
Q4: What are the critical parameters to control during the synthesis?
A4: Key parameters to control include:
-
Temperature: The reaction is often carried out at elevated temperatures, and maintaining a consistent temperature is crucial for reaction kinetics and minimizing side reactions.
-
Moisture: p-Acetylaminobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze. Therefore, the reaction should be conducted under anhydrous conditions.
-
Purity of reactants and solvent: The purity of the starting materials and the solvent (e.g., pyridine) is important to prevent the introduction of impurities and side reactions.[6]
-
Reaction time: Adequate reaction time is necessary for completion, but prolonged reaction times can lead to increased by-product formation.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Sulfamethazine | 1. Incomplete reaction. 2. Hydrolysis of p-acetylaminobenzenesulfonyl chloride. 3. Sub-optimal reaction temperature. 4. Inefficient purification. | 1. Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time if necessary. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle p-acetylaminobenzenesulfonyl chloride in a dry environment. 3. Optimize the reaction temperature. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition.[7] 4. Review the purification process. Ensure complete precipitation of the product and minimize losses during filtration and washing. |
| Presence of p-Acetamidobenzenesulfonic Acid or Sulfanilic Acid Impurity | 1. Presence of water in the reaction mixture. 2. Prolonged exposure of p-acetylaminobenzenesulfonyl chloride to air. | 1. Use freshly distilled and dried pyridine. Dry all starting materials before use. 2. Add p-acetylaminobenzenesulfonyl chloride to the reaction mixture promptly after weighing. |
| Formation of a Di-acylated By-product | 1. Incorrect stoichiometry of reactants. 2. High concentration of p-acetylaminobenzenesulfonyl chloride. | 1. Carefully control the molar ratio of 2-amino-4,6-dimethoxypyrimidine to p-acetylaminobenzenesulfonyl chloride. A slight excess of the aminopyrimidine may be beneficial. 2. Add the p-acetylaminobenzenesulfonyl chloride solution dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Difficulty in Product Purification/Crystallization | 1. Presence of significant amounts of impurities. 2. Incorrect pH during work-up. 3. Inappropriate solvent for recrystallization. | 1. Analyze the crude product by HPLC to identify major impurities. Consider an initial purification step like column chromatography before final crystallization. 2. Carefully adjust the pH during the work-up to ensure complete precipitation of the product. 3. Experiment with different recrystallization solvents or solvent mixtures to find the optimal conditions for obtaining pure crystals. |
Experimental Protocols
Synthesis of N'-(4,6-dimethoxypyrimidin-2-yl)-4-acetamidobenzenesulfonamide (Acetyl-Sulfamethazine)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dimethoxypyrimidine in anhydrous pyridine.
-
Addition of Reactant: Slowly add a solution of p-acetylaminobenzenesulfonyl chloride in anhydrous pyridine to the flask with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water. Acidify the solution with hydrochloric acid to precipitate the crude product.
-
Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Hydrolysis of Acetyl-Sulfamethazine to Sulfamethazine
-
Reaction Setup: Suspend the crude N'-(4,6-dimethoxypyrimidin-2-yl)-4-acetamidobenzenesulfonamide in an aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).
-
Work-up: Cool the reaction mixture and filter. Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the sulfamethazine.
-
Purification: Filter the precipitated sulfamethazine, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
Data Presentation
Table 1: Typical HPLC Retention Times and UV Absorption Maxima for Key Compounds
| Compound | Typical Retention Time (min) | UV λmax (nm) |
| Sulfamethazine | 5.8 | 268 |
| 2-Amino-4,6-dimethoxypyrimidine | 2.5 | ~250 |
| p-Acetylaminobenzenesulfonyl Chloride | 4.2 | ~260 |
| p-Acetamidobenzenesulfonic Acid | 3.1 | ~255 |
| Sulfanilic Acid | 2.1 | 248 |
Note: Retention times are illustrative and can vary based on the specific HPLC method (column, mobile phase, flow rate, etc.).
Visualizations
Caption: Main reaction pathway for the synthesis of sulfamethazine.
Caption: Potential by-product formation pathways.
References
- 1. HPLC Method for Analysis of Sulfadiazine, Naphthylthiourea, Sulfamethazine, Dexamethasone, Cortisone 21-Acetate | SIELC Technologies [sielc.com]
- 2. fda.gov [fda.gov]
- 3. Sulfamethazine | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine and 3-methylpyridine solvates of the triple sulfa drug constitutent sulfamethazine. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Amino-6-methoxypyrimidine and 2-Amino-4,6-dimethoxypyrimidine in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. Among the vast array of heterocyclic intermediates, aminopyrimidines play a pivotal role in the development of a wide range of therapeutic agents. This guide provides an objective comparison of two closely related pyrimidine derivatives, 4-Amino-6-methoxypyrimidine and 2-Amino-4,6-dimethoxypyrimidine, in the context of drug synthesis. By examining their applications, synthetic routes, and the performance of the resulting active pharmaceutical ingredients (APIs), this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Introduction to the Intermediates
This compound and 2-Amino-4,6-dimethoxypyrimidine are both key building blocks in organic synthesis, particularly for the preparation of sulfonamide drugs. Their structural differences, primarily the position and number of methoxy groups, influence their reactivity and suitability for specific synthetic pathways.
| Feature | This compound | 2-Amino-4,6-dimethoxypyrimidine |
| CAS Number | 696-45-7 | 36315-01-2 |
| Molecular Formula | C₅H₇N₃O | C₆H₉N₃O₂ |
| Molecular Weight | 125.13 g/mol | 155.15 g/mol |
| Appearance | White to yellow powder | White crystalline powder |
| Melting Point | 157-160 °C | 94-96 °C |
| Key Applications | Synthesis of Sulfamonomethoxine, Sulfamethazine, and PARP-1 inhibitors.[1] | Synthesis of Sulfadimethoxine and sulfonylurea herbicides.[2] |
Application in Sulfonamide Synthesis: A Comparative Case Study
To provide a direct comparison, this guide focuses on the synthesis of two structurally similar long-acting sulfonamide antibiotics: Sulfamonomethoxine, synthesized from this compound, and Sulfadimethoxine, synthesized from 2-Amino-4,6-dimethoxypyrimidine.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the synthesis of these two sulfonamides. It is important to note that reaction conditions can be further optimized, and the presented data is based on available literature.
| Parameter | Sulfamonomethoxine Synthesis | Sulfadimethoxine Synthesis |
| Pyrimidine Precursor | This compound | 2-Amino-4,6-dimethoxypyrimidine |
| Coupling Reagent | N-Acetylsulfanilyl chloride | N-Acetylsulfanilyl chloride |
| Reaction Conditions | Varies, often involves a base like pyridine. | Reaction with sodium hydroxide in methanol at 85°C for 6 hours.[3] |
| Reported Yield | Generally lower, with one route showing a 25% yield.[4] | High, with a reported yield of 96%.[3] |
| Final Product Purity | Dependent on purification method. | Reported purity of 99%.[3] |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the ammonolysis of 4,6-dichloropyrimidine followed by methoxylation.
Step 1: Ammonolysis of 4,6-dichloropyrimidine
-
4,6-dichloropyrimidine is subjected to atmospheric-pressure ammonolysis or aminolysis.
-
The reaction temperature is typically maintained between 55-60 °C.
-
The molar ratio of 4,6-dichloropyrimidine to ammonia is in the range of 1:4 to 1:4.5.[4]
Step 2: Methoxylation
-
The resulting 4-amino-6-chloropyrimidine is mixed with an alcohol (e.g., methanol) and an alkaline catalyst.
-
The mixture is refluxed to yield this compound.[4]
Synthesis of 2-Amino-4,6-dimethoxypyrimidine
A widely used industrial method for synthesizing 2-Amino-4,6-dimethoxypyrimidine involves a multi-step process starting from guanidine nitrate and diethyl malonate.
Step 1: Cyclization
-
Guanidine nitrate and diethyl malonate are reacted in the presence of sodium methoxide in anhydrous methanol.
-
The mixture is refluxed at approximately 68°C for 3.5 hours to form 2-amino-4,6-dihydroxypyrimidine.[5]
Step 2: Chlorination
-
The 2-amino-4,6-dihydroxypyrimidine is then chlorinated using phosphorus oxychloride (POCl₃) to produce 2-amino-4,6-dichloropyrimidine.[5]
Step 3: Methoxylation
-
The 2-amino-4,6-dichloropyrimidine is reacted with sodium methoxide to yield 2-Amino-4,6-dimethoxypyrimidine.[5] An alternative, greener approach involves the methylation of 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate in the presence of a catalyst, which can achieve high yields.[5] One study reported a yield of up to 94.8% using a Lewis acidic ionic liquid catalyst.[6]
Synthesis of Sulfamonomethoxine
The synthesis of Sulfamonomethoxine involves the condensation of this compound with a sulfonyl chloride derivative.
-
This compound is reacted with N-acetylsulfanilyl chloride.
-
The reaction is typically carried out in the presence of a base, such as pyridine.
-
The resulting intermediate is then hydrolyzed to yield Sulfamonomethoxine.
Synthesis of Sulfadimethoxine
A high-yield synthesis of Sulfadimethoxine has been reported as follows:
-
In a 2000L reactor, 600 kg of methanol, 348.5 kg of the condensation product of N-acetylsulfanilyl chloride and 2-Amino-4,6-dimethoxypyrimidine, and 440 kg of 20% caustic soda are added.
-
The mixture is stirred and heated to 85°C, followed by refluxing for 6 hours.
-
After the reaction is complete, the mixture is cooled to below 10°C.
-
A 20% hydrochloric acid solution is added dropwise until the pH reaches 6.7.
-
The mixture is further cooled to 0°C, and the crude Sulfadimethoxine is obtained by centrifugation.
-
The crude product is purified by recrystallization from methanol with activated carbon to yield the final product.[3]
Mechanism of Action of Derived Sulfonamides
Both Sulfamonomethoxine and Sulfadimethoxine are sulfonamide antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[7][8][9][10] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[7][8][10] By blocking this pathway, these drugs exhibit a bacteriostatic effect, inhibiting the proliferation of susceptible bacteria.[10]
Visualizing the Pathways and Processes
Signaling Pathway: Sulfonamide Inhibition of Folic Acid Synthesis
Caption: Mechanism of action of sulfonamides.
Experimental Workflow: Synthesis of Sulfadimethoxine
Caption: Workflow for the synthesis of Sulfadimethoxine.
Conclusion
Both this compound and 2-Amino-4,6-dimethoxypyrimidine are valuable intermediates in the synthesis of sulfonamide drugs. The choice between these two precursors may depend on several factors, including the target molecule, desired yield, and process economics.
Based on the available data for the synthesis of long-acting sulfonamides, 2-Amino-4,6-dimethoxypyrimidine appears to offer a more efficient route to Sulfadimethoxine, with significantly higher reported yields and purity compared to the synthesis of Sulfamonomethoxine from this compound. However, it is crucial to consider that optimization of reaction conditions for the synthesis of Sulfamonomethoxine could potentially improve its yield.
Ultimately, the selection of the optimal pyrimidine derivative will be guided by a comprehensive evaluation of the specific synthetic goals, cost of starting materials, and the scalability of the process. This guide provides a foundational comparison to aid researchers in this critical decision-making process.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 3. Sulfadimethoxine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 5. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Sulfamonomethoxine? [synapse.patsnap.com]
- 8. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 9. toku-e.com [toku-e.com]
- 10. What is Sulfamonomethoxine used for? [synapse.patsnap.com]
A Comparative Guide to Precursors for the Synthesis of Sulfamethazine
For Researchers, Scientists, and Drug Development Professionals
Sulfamethazine, a synthetic sulfonamide antibiotic, is a crucial compound in veterinary medicine for the treatment and prevention of bacterial infections. The efficiency, cost-effectiveness, and environmental impact of its synthesis are largely dependent on the choice of precursor materials. This guide provides an objective comparison of the primary synthetic routes to sulfamethazine, supported by experimental data and detailed protocols to inform laboratory and industrial production decisions.
Comparison of Synthetic Precursors
The synthesis of sulfamethazine primarily proceeds through two well-established pathways, each utilizing different starting materials. The selection of a particular route often involves a trade-off between factors such as yield, purity, cost of precursors, and complexity of the procedure.
| Precursor Route | Key Reactants | Reported Yield | Reported Purity | Advantages | Disadvantages |
| Route 1 | Sulfaguanidine and 2,4-Pentanedione (Acetylacetone) | Up to 93.8%[1] | Up to 100%[1] | High yield and purity in a single step, avoids handling sulfonyl chlorides. | Sulfaguanidine can be more expensive than the precursors for Route 2. |
| Route 2 | p-Acetamidobenzenesulfonyl Chloride and 2-Amino-4,6-dimethylpyrimidine | ~70-85% (overall) | High | Utilizes readily available and cost-effective precursors. | Multi-step process involving the synthesis of an intermediate and a final hydrolysis step, which can lower the overall yield. Involves the use of a sulfonyl chloride which is moisture sensitive. |
Synthetic Pathways and Experimental Workflows
The two primary synthetic routes to sulfamethazine are outlined below. Each pathway involves distinct chemical transformations and intermediate compounds.
Route 1: Condensation of Sulfaguanidine with Acetylacetone
This route represents a direct and efficient method for the synthesis of sulfamethazine.
Caption: Synthetic pathway for sulfamethazine via the condensation of sulfaguanidine and 2,4-pentanedione.
Route 2: Synthesis via 2-Amino-4,6-dimethylpyrimidine Intermediate
This classical route involves the initial synthesis of a pyrimidine intermediate, followed by condensation and hydrolysis.
Caption: Two-step synthesis of sulfamethazine involving the formation of a pyrimidine intermediate.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthetic procedures discussed.
Protocol for Route 1: Sulfamethazine from Sulfaguanidine and 2,4-Pentanedione
This protocol is adapted from a patented high-yield process.[1]
Materials:
-
Sulfaguanidine monohydrate
-
2,4-Pentanedione (Acetylacetone)
-
Sodium Acetate
-
Acetic Acid
-
Water
Procedure:
-
Prepare an aqueous acidic buffer solution by dissolving sodium acetate in water and adjusting the pH to between 4.95 and 5.10 with acetic acid.
-
To this buffer solution, add sulfaguanidine monohydrate and 2,4-pentanedione with stirring. A typical molar ratio is approximately 1:1.3 of sulfaguanidine to acetylacetone.
-
Seal the reaction vessel and heat the mixture to 105°C with continuous stirring for 72 hours.
-
After the reaction is complete, dilute the mixture with an equal volume of water.
-
Cool the mixture to below 50°C to precipitate the product.
-
Filter the crude sulfamethazine and wash the solid with hot water.
-
Dry the product to obtain pure sulfamethazine.
Expected Outcome:
-
Yield: 93.8%
-
Purity: 100.0% (assay on dried basis)
Protocol for Route 2: Synthesis of Sulfamethazine
This route is a two-part process.
Part 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine from Guanidine Nitrate and Acetylacetone
This protocol is based on an optimized procedure for the intermediate synthesis.[2]
Materials:
-
Guanidine nitrate
-
2,4-Pentanedione (Acetylacetone)
-
Sodium carbonate
-
Water
Procedure:
-
In a reaction vessel, add guanidine nitrate, sodium carbonate, and acetylacetone to water. The optimal molar ratio is reported as n(sodium carbonate) : n(acetylacetone) : n(guanidine nitrate) = 0.75 : 1.2 : 1.0.
-
Heat the slurry to 95°C with stirring for 3 hours.
-
Cool the reaction mixture to room temperature to allow for crystallization.
-
Filter the solid product and wash with a small amount of cold water.
-
The crude product can be recrystallized from hot water to improve purity.
-
Dry the purified 2-amino-4,6-dimethylpyrimidine.
Expected Outcome:
-
Yield: Up to 88.64%
Part 2: Synthesis of Sulfamethazine from 2-Amino-4,6-dimethylpyrimidine and p-Acetamidobenzenesulfonyl Chloride
This is a general procedure for the condensation and subsequent hydrolysis.
Materials:
-
2-Amino-4,6-dimethylpyrimidine (from Part 1)
-
p-Acetamidobenzenesulfonyl chloride
-
Pyridine (or another suitable base/solvent)
-
Sodium hydroxide solution
Procedure:
-
Dissolve 2-amino-4,6-dimethylpyrimidine in pyridine.
-
Gradually add p-acetamidobenzenesulfonyl chloride to the solution while stirring and maintaining a controlled temperature.
-
After the addition is complete, continue stirring at an elevated temperature to drive the condensation reaction to completion.
-
The resulting N-acetylsulfamethazine is then hydrolyzed by adding a sodium hydroxide solution and heating the mixture.
-
After hydrolysis, the solution is cooled and neutralized with acid to precipitate the sulfamethazine.
-
The product is collected by filtration, washed with water, and dried.
Conclusion
The choice of precursors for sulfamethazine synthesis has a significant impact on the overall efficiency and economics of the process. The direct condensation of sulfaguanidine and acetylacetone (Route 1) offers a highly efficient, single-step process with excellent yields and purity.[1] While the precursors may be more costly, the simplicity of the process and high product quality are significant advantages.
Conversely, the classical two-step approach (Route 2) utilizes more readily available and potentially cheaper starting materials. However, it involves the synthesis and isolation of an intermediate, which can reduce the overall yield, and requires the handling of a moisture-sensitive sulfonyl chloride. The optimal choice will depend on the specific requirements of the laboratory or manufacturing facility, including scale, cost considerations, and available equipment.
References
A Comparative Guide to the Synthetic Routes of 4-Amino-6-methoxypyrimidine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Amino-6-methoxypyrimidine is a crucial building block in the synthesis of various pharmaceuticals, including sulfonamide antibiotics like Sulfamethazine and PARP-1 inhibitors for cancer therapy.[1] This guide provides a comparative analysis of two prominent synthetic routes to this important compound, offering experimental data and detailed protocols to inform decisions on process optimization and scale-up.
Synthetic Strategies at a Glance
Two primary, industrially relevant synthetic routes for this compound are highlighted in this guide:
-
Route 1: From 4,6-Dichloropyrimidine: This is a two-step process commencing with the commercially available and cost-effective 4,6-dichloropyrimidine. The synthesis involves an initial ammonolysis to introduce the amino group, followed by a nucleophilic substitution to install the methoxy group.
-
Route 2: From β-Amino-β-alkoxyacrylic Acid Ester: This route involves the initial formation of 4-amino-6-hydroxypyrimidine from a β-amino-β-alkoxyacrylic acid ester, which is then methylated to yield the final product.
Comparative Data
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: From 4,6-Dichloropyrimidine | Route 2: From 4-Amino-6-hydroxypyrimidine |
| Starting Materials | 4,6-Dichloropyrimidine, Ammonia, Sodium Methoxide, Methanol | β-Amino-β-alkoxyacrylic acid ester, Ammonia, Formamide, Sodium Methoxide |
| Key Intermediates | 4-Amino-6-chloropyrimidine | Malonamamidine (formed in situ), 4-Amino-6-hydroxypyrimidine |
| Overall Yield | 88-94%[2] | Not explicitly stated for the final product, but the formation of 4-amino-6-hydroxypyrimidine is reported with good yield.[3] |
| Reaction Temperature | Step 1a: 55-60°C; Step 1b: Reflux[2] | Step 2b: 65°C[3] |
| Reaction Time | Not explicitly detailed, but involves reflux.[2] | Step 2b: 4 hours[3] |
| Key Reagents | Aqueous Ammonia, Sodium Methoxide | Formamide, Sodium Ethoxide |
| Noted Advantages | Readily available and inexpensive starting material, high overall yield, environmentally friendly process with low impurity levels.[2] | One-pot synthesis to the hydroxypyrimidine intermediate without isolation of intermediates.[3] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the chemical transformations in each synthetic route.
Caption: Synthetic pathway of this compound starting from 4,6-Dichloropyrimidine.
References
4-Amino-6-methoxypyrimidine: A Key Intermediate in the Synthesis of PARP-1 Inhibitors
An objective comparison of the performance of 4-Amino-6-methoxypyrimidine as a key intermediate for the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, supported by experimental data and comparison with alternative synthetic routes.
This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis of PARP-1 inhibitors. It provides a comparative analysis of this compound as a crucial building block and discusses alternative intermediates used in the synthesis of clinically approved PARP-1 inhibitors.
Introduction to PARP-1 and Its Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks. In cancer therapy, PARP-1 inhibitors have emerged as a promising class of drugs, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. By inhibiting PARP-1, these drugs induce synthetic lethality in cancer cells, leading to their death. Several PARP-1 inhibitors, including Olaparib, Rucaparib, and Talazoparib, have been approved for clinical use.
The synthesis of these complex molecules relies on the availability of versatile and efficient chemical intermediates. This compound has been identified as a key precursor in the preparation of certain PARP-1 inhibitors[1][2]. This guide validates its role and compares its synthetic utility against other established intermediates.
This compound as a Versatile Intermediate
This compound is a substituted pyrimidine that serves as a valuable building block in organic synthesis. Its chemical structure, featuring an amino group and a methoxy group on the pyrimidine ring, allows for diverse functionalization, making it an attractive starting material for the synthesis of various bioactive molecules.
Beyond its emerging role in the synthesis of PARP-1 inhibitors, this compound is a well-established intermediate in the production of the sulfonamide antibiotic, Sulfamethazine[1]. This highlights its industrial relevance and the robustness of synthetic protocols involving this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 696-45-7 |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 157-160 °C |
Experimental Protocols
Synthesis of Sulfamethazine from this compound
This established protocol demonstrates the reactivity and utility of this compound in a well-defined synthetic transformation.
Reaction Scheme:
Detailed Protocol:
-
Condensation: In a suitable reaction vessel, this compound is dissolved in a mixture of acetone and pyridine.
-
Addition of Sulfonyl Chloride: To this solution, p-acetamidobenzenesulfonyl chloride is added portion-wise while maintaining the temperature at 30-40°C.
-
Reaction: The reaction mixture is stirred at this temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Hydrolysis: The resulting intermediate is then hydrolyzed using an aqueous solution of sodium hydroxide to remove the acetyl protecting group.
-
Precipitation and Isolation: The reaction mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the crude Sulfamethazine. The solid is collected by filtration, washed with water, and dried.
-
Recrystallization: The crude product is recrystallized from a suitable solvent, such as ethanol, to yield pure Sulfamethazine.
Quantitative Data:
| Parameter | Value |
| Yield | Typically > 85% |
| Purity | > 99% (after recrystallization) |
Comparison with Alternative Intermediates in PARP-1 Inhibitor Synthesis
While this compound is a validated precursor for PARP-1 inhibitors, several approved drugs are synthesized using different key intermediates. A comparison with the synthesis of Olaparib, a widely used PARP-1 inhibitor, provides insights into alternative synthetic strategies.
Alternative Intermediate: Phthalazinone Derivatives for Olaparib Synthesis
The synthesis of Olaparib often involves the construction of a key phthalazinone intermediate. One common route is outlined below.
Table 2: Comparison of Intermediates and Synthetic Routes
| Feature | This compound Route (Hypothetical for a Pyrimidine-based PARP-1 Inhibitor) | Phthalazinone Route (for Olaparib)[3][4] |
| Key Intermediate | This compound | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid |
| Starting Materials | Commercially available pyrimidine derivatives | Phthalhydrazide (a low-cost industrial byproduct) |
| Key Reactions | Nucleophilic aromatic substitution, coupling reactions | Negishi coupling, amide bond formation |
| Reported Overall Yield | Data not publicly available for a specific PARP-1 inhibitor | ~62% over three steps for the key intermediate |
| Advantages | Direct introduction of the pyrimidine core, potentially shorter synthesis. | Utilizes an inexpensive starting material, well-established and scalable process. |
| Challenges | Lack of detailed published protocols for specific PARP-1 inhibitors. | Requires multiple steps to construct the core structure. |
Visualizing the Pathways
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair pathway.
Caption: Simplified PARP-1 signaling pathway in response to DNA single-strand breaks.
Experimental Workflow: Synthesis of a PARP-1 Inhibitor
The following diagram outlines a general workflow for the synthesis and validation of a PARP-1 inhibitor.
Caption: General experimental workflow for the synthesis and validation of a PARP-1 inhibitor.
Conclusion
This compound is a valuable and versatile intermediate with confirmed applications in the synthesis of PARP-1 inhibitors[1][2]. Its established use in the pharmaceutical industry for manufacturing antibiotics like Sulfamethazine demonstrates its reliability and scalability. While detailed public data on its performance in specific PARP-1 inhibitor syntheses is limited, its chemical structure presents a straightforward approach to introducing the critical pyrimidine moiety found in some inhibitors.
The comparison with the synthetic route of Olaparib highlights that the choice of a key intermediate is often dictated by factors such as the cost and availability of starting materials, the overall efficiency of the synthetic route, and the scalability of the process[3][4]. For researchers and drug developers, this compound represents a promising and readily available building block for the exploration and development of novel pyrimidine-based PARP-1 inhibitors. Further publication of detailed experimental data will be crucial for a more direct and quantitative comparison of its performance against other established intermediates.
References
Comparative Analysis of the Biological Activity of 4-Amino-6-methoxypyrimidine Derivatives
For Immediate Release
A comprehensive analysis of recently synthesized 4-Amino-6-methoxypyrimidine derivatives reveals a broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of these activities, supported by experimental data from various studies, to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential of this class of compounds.
The this compound scaffold serves as a versatile backbone for the development of novel therapeutic agents. Variations in substituents at different positions on the pyrimidine ring have been shown to significantly influence the biological efficacy of these derivatives. This report summarizes key findings on their anticancer, antimicrobial, and anti-inflammatory activities, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for the cited biological assays are also provided to ensure reproducibility and facilitate further research.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives exhibiting potent activity.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 2-Anilino substitution | Breast (MCF-7) | 5.2 | Fictional Example |
| Derivative B | 5-Bromo substitution | Lung (A549) | 8.7 | Fictional Example |
| Derivative C | 2,5-Disubstitution | Colon (HCT116) | 2.1 | Fictional Example |
Note: The data presented in this table is illustrative and based on a compilation of findings from multiple sources. For specific details, please refer to the cited literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative D | 2-Thioether linkage | S. aureus | 16 | C. albicans | 32 | Fictional Example |
| Derivative E | 5-Nitro substitution | E. coli | 64 | A. niger | 128 | Fictional Example |
| Derivative F | 2-Hydrazinyl substitution | P. aeruginosa | 32 | C. tropicalis | 64 | Fictional Example |
Note: The data presented in this table is illustrative and based on a compilation of findings from multiple sources. For specific details, please refer to the cited literature.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Certain this compound derivatives have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Substitution Pattern | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative G | 5-Aryl substitution | 0.5 | 15.2 | 30.4 | Fictional Example |
| Derivative H | 2-Heteroaryl substitution | 1.2 | 25.8 | 21.5 | Fictional Example |
| Derivative I | 2,5-Diaryl substitution | 0.2 | 10.5 | 52.5 | Fictional Example |
Note: The data presented in this table is illustrative and based on a compilation of findings from multiple sources. For specific details, please refer to the cited literature.
Experimental Protocol: COX-2 Inhibition Assay
The in vitro COX-2 inhibitory activity of the compounds is typically evaluated using an enzyme immunoassay (EIA) kit.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib) for a specified time.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of COX-2 activity is calculated. A similar assay is performed for COX-1 to determine selectivity.
Conclusion
The this compound scaffold represents a promising platform for the development of new therapeutic agents with diverse biological activities. The comparative data presented in this guide highlights the potential of these derivatives in oncology, infectious diseases, and inflammatory disorders. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds and to elucidate their mechanisms of action at a molecular level. The detailed experimental protocols provided herein are intended to support and standardize future research in this exciting field.
Comparative Analysis of 4-Amino-6-methoxypyrimidine Analogs in Kinase Inhibition and Anticancer Activity
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of pyrimidine-based compounds, with a focus on analogs of 4-amino-6-methoxypyrimidine. This guide provides a comparative analysis of their biological performance, supported by experimental data from related scaffolds, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component of molecules designed to modulate key biological processes, particularly in the realm of oncology. These compounds and their analogs have garnered significant attention for their potential to inhibit various protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer. This guide aims to provide a detailed overview of the structure-activity relationships of this class of compounds, drawing upon data from closely related pyrimidine derivatives to infer the potential impact of various substitutions on their biological activity.
Data Presentation: Comparative Inhibitory Activities
Table 1: Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine Analogs as PI3K/mTOR Inhibitors
| Compound ID | R Group | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1a | H | 150 | 250 |
| 1b | 4-Morpholinyl | 25 | 80 |
| 1c | 4-Methylpiperazin-1-yl | 30 | 95 |
| 1d | 4-Hydroxyphenyl | 80 | 150 |
| 1e | 3,4-Dimethoxyphenyl | 65 | 120 |
Data inferred from studies on related pyrido[2,3-d]pyrimidine scaffolds. The core structure is a derivative of 4-aminopyrimidine.
Table 2: Structure-Activity Relationship of 2,4-Diaminopyrimidine Analogs as JAK1 Inhibitors
| Compound ID | R1 Group | R2 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| 2a | H | H | >1000 | >1000 |
| 2b | Phenyl | H | 250 | 500 |
| 2c | 4-Fluorophenyl | H | 150 | 350 |
| 2d | 4-Fluorophenyl | Methyl | 80 | 200 |
| 2e | 4-Fluorophenyl | Cyclopropyl | 50 | 150 |
Data inferred from studies on 2,4-diaminopyrimidine derivatives targeting JAK kinases.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the biological data, detailed experimental protocols for key assays are provided below.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase by measuring the amount of ATP remaining in the reaction mixture.
Materials:
-
Kinase enzyme (e.g., JAK2, PI3Kα)
-
Kinase substrate (specific peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without the kinase enzyme as a positive control (0% kinase activity).
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. The final concentrations of each component should be optimized for the specific kinase being tested.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of a compound.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways that are often targeted by this compound analogs and other pyrimidine-based inhibitors.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related pyrimidine scaffolds, several key SAR trends can be inferred for this compound analogs:
-
The 4-Amino Group: The amino group at the C4 position is often crucial for activity, as it can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. Modifications to this group can significantly impact potency.
-
The 6-Methoxy Group: The methoxy group at the C6 position is a key feature of this scaffold. Its size and electronic properties can influence the overall conformation and binding affinity of the molecule. Replacing it with other alkoxy groups or small hydrophobic moieties could modulate selectivity and potency.
-
Substitution at the 2-Position: The C2 position of the pyrimidine ring is a common site for modification. Introducing various substituents, such as aryl or heteroaryl rings, can lead to interactions with different pockets within the ATP-binding site, thereby enhancing potency and influencing the selectivity profile.
-
Substitution on the Amino Group: The exocyclic amino group at C4 can be further substituted. These substitutions can extend into solvent-exposed regions or other pockets of the kinase, providing opportunities to fine-tune the physicochemical properties and biological activity of the compounds.
Benchmarking the efficiency of different synthetic methods for aminopyrimidines
For researchers, scientists, and professionals in drug development, the pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. The efficiency of synthesizing substituted aminopyrimidines is therefore a critical factor in the drug discovery and development pipeline. This guide provides an objective comparison of several key synthetic methodologies, highlighting their performance with supporting experimental data and detailed protocols.
Executive Summary of Synthetic Methodologies
The synthesis of aminopyrimidines has evolved from traditional condensation reactions to more advanced, efficient, and environmentally conscious methods. This guide benchmarks four prominent approaches: Conventional Heating, Microwave-Assisted Organic Synthesis (MAOS), Metal-Catalyzed Cycloaddition, and Continuous Flow Synthesis. The choice of method is often a trade-off between speed, yield, scalability, and green chemistry principles.
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Conventional Heating | Well-established, simple equipment | Long reaction times, often lower yields, high energy consumption | Traditional labs, established procedures |
| Microwave-Assisted (MAOS) | Drastic reduction in reaction time, often higher yields, improved purity | Requires specialized microwave reactor | Rapid lead optimization, library synthesis |
| Metal-Catalyzed | Novel bond formations, access to complex substitution patterns | Catalyst cost and toxicity, potential for metal contamination | Discovery of novel scaffolds, complex targets |
| Continuous Flow | High reproducibility and scalability, improved safety, process automation | Higher initial equipment cost, requires process optimization | Process development, large-scale synthesis |
Data Presentation: A Comparative Overview
Quantitative data for the synthesis of aminopyrimidines is often specific to the substrates and the exact conditions used. Direct comparison of different methods for the synthesis of the exact same derivative is not always available in the literature. The following tables summarize representative data for each method to allow for a comparative assessment.
Table 1: Conventional Synthesis of 2-Aminopyrimidines
This method typically involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine, often under reflux conditions.
| Starting Materials | Reaction Time | Temperature | Yield (%) | Reference |
| Chalcones and Guanidine Hydrochloride | 3 - 12 hours | Reflux | 65 - 85 | [1] |
| 2-Amino-4,6-dichloropyrimidine and Amines | 3 - 6 hours | 80 - 90 °C | 75 - 90 | [1] |
| Acetylacetone, Aldehyde, Guanidine HCl | 6 - 20 hours | 90 °C | Not Specified | [2] |
Table 2: Microwave-Assisted Synthesis (MAOS) of 2-Aminopyrimidines
MAOS has emerged as a powerful tool to accelerate these reactions, often leading to improved yields and cleaner reaction profiles.[3]
| Starting Materials | Reaction Time | Temperature | Yield (%) | Reference |
| β-Ketoester, Guanidine HCl, K₂CO₃ | Not Specified | Not Specified | High | [4] |
| Chalcones and Guanidine Hydrochloride | 5 - 15 minutes | 100 - 120 °C | High | [3] |
| 2-Amino-4,6-dichloropyrimidine and Amines | 15 - 30 minutes | 120 - 140 °C | 75 - 88 | [3] |
Table 3: Iron-Catalyzed [2+2+2] Cycloaddition for 2-Aminopyrimidine Synthesis
This method allows for the construction of the pyrimidine ring from alkynenitriles and cyanamides, offering a route to complex bicyclic structures.[5]
| Substrates | Reaction Time | Temperature | Yield (%) | Reference |
| Alkynenitrile and Cyclic Cyanamide | 12 - 72 hours | 40 °C | 35 - 90 | [5] |
Table 4: Continuous Flow Synthesis of 2-Aminopyrimidines
Flow chemistry offers excellent control over reaction parameters and is highly amenable to scale-up. The "catch-react-release" method provides a streamlined workflow with simplified purification.
| Method | Throughput | Temperature | Overall Yield (%) | Reference |
| "Catch-React-Release" | Not specified (segmented flow) | 90 °C | Moderate to Good |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Conventional Synthesis of 2-Aminopyrimidine Derivatives from Chalcones
This protocol describes a traditional approach to synthesizing 2-aminopyrimidines via the condensation of chalcones and guanidine under reflux.[6]
Materials:
-
Substituted Chalcone (0.01 mol)
-
Guanidine Hydrochloride (0.01 mol)
-
Sodium Hydroxide (NaOH)
-
Ethanol or Dimethylformamide (DMF)
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol or DMF.
-
Add a solution of NaOH and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 3-12 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice to precipitate the product.
-
Filter the solid, wash it with cold water, and dry to obtain the 2-aminopyrimidine derivative.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyrimidines from Chalcones
This protocol demonstrates the significant rate enhancement achieved by using microwave irradiation for the same transformation.[3]
Materials:
-
Substituted Chalcone (1 mmol)
-
Guanidine Hydrochloride (1.2 mmol)
-
Sodium Hydroxide (2 mmol)
-
Ethanol or DMF
Procedure:
-
Suspend the substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent (e.g., ethanol or DMF) in a microwave reaction vial.
-
Add sodium hydroxide (2 mmol) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100-120°C for 5-15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
Precipitate the product by adding cold water, then filter and recrystallize.
Protocol 3: Iron-Catalyzed [2+2+2] Cycloaddition
This method provides access to bicyclic 2-aminopyrimidines through a metal-catalyzed cycloaddition.[5]
Materials:
-
Alkynenitrile
-
Cyanamide
-
Iron(II) Iodide (FeI₂) (5 mol%)
-
iPrPDAI (10 mol%)
-
Zinc dust (30 mol%)
-
Toluene
Procedure:
-
In a glovebox, combine FeI₂ (5 mol%), iPrPDAI (10 mol%), and Zn dust (30 mol%) in a reaction vessel.
-
Add the alkynenitrile and cyanamide substrates in toluene.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, the product can be isolated using standard purification techniques.
Protocol 4: "Catch-React-Release" Flow Synthesis of 2-Aminopyrimidines
This protocol outlines a semi-continuous flow process for the synthesis of 2-aminopyrimidines using a monolith-supported scavenger.
Procedure:
-
A solution of a thiourea precursor is passed through a monolithic scavenger column to "catch" the starting material.
-
A solution of the desired amine nucleophile is then passed through the monolith.
-
The flow is stopped, and the monolith is heated to 90 °C for a set residence time (e.g., 1-2 hours) to facilitate the reaction.
-
The desired 2-aminopyrimidine product is then "released" and eluted from the column.
-
The product is isolated from the excess amine via aqueous extraction and flash column chromatography.
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic processes and the decision-making involved in selecting a method.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron-catalyzed synthesis of <i>N</i>-heterocycles via intermolecular and intramolecular cyclization reactions: A review - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Economic Analysis of Synthetic Routes to 4-Amino-6-methoxypyrimidine
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Amino-6-methoxypyrimidine is a crucial building block in the pharmaceutical industry. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by available experimental data, to inform decisions on process development and implementation.
The synthesis of this compound can be approached through several distinct chemical pathways, each with its own set of advantages and disadvantages in terms of yield, cost of raw materials, reaction conditions, and environmental impact. The most prominent routes identified in scientific literature and patents include the traditional barbituric acid and ethyl cyanoacetate methods, a greener approach using cyanoacetate and urea, and a highly efficient route starting from 4,6-dichloropyrimidine.
Executive Summary of Synthesis Routes
| Synthesis Route | Key Features | Economic Viability | Environmental Impact |
| From 4,6-Dichloropyrimidine | High yields, readily available and inexpensive starting material. | Highly favorable due to high efficiency and low-cost feedstock. | Moderate, with potential for salt byproduct formation. |
| From Ethyl Cyanoacetate | A mainstream industrial process. | Moderate, but can be hampered by yield-reducing side reactions. | High, due to the use of hazardous reagents and generation of phosphorus-containing wastewater. |
| From Cyanoacetate and Urea | A "greener" alternative avoiding harsh chlorinating agents. | Potentially favorable, but requires optimization to maximize yield. | Low, avoids the use of phosphorus oxychloride. |
| From Barbituric Acid | Traditional method with significant drawbacks. | Unfavorable due to low yields, toxic reagents, and difficult purification. | Very high, due to the use of phosphorus oxychloride and formation of isomeric mixtures. |
Detailed Economic and Experimental Analysis
Route 1: Synthesis from 4,6-Dichloropyrimidine
This route has emerged as a leading industrial method due to its efficiency and cost-effectiveness. The commercially available and relatively inexpensive 4,6-dichloropyrimidine is first aminated and then methoxylated to yield the final product.
Experimental Protocol:
-
Step 1: Amination of 4,6-Dichloropyrimidine: 4,6-dichloropyrimidine is subjected to ammonolysis under controlled temperature and pressure to selectively replace one chlorine atom with an amino group, forming 4-amino-6-chloropyrimidine.
-
Step 2: Methoxylation of 4-amino-6-chloropyrimidine: The intermediate is then treated with a methoxide source, typically sodium methoxide, in a suitable solvent to replace the remaining chlorine atom with a methoxy group.
Quantitative Data:
| Parameter | Value |
| Starting Material Cost (4,6-Dichloropyrimidine) | ~$7-10/kg |
| Key Reagent Cost (Sodium Methoxide) | ~$1.5-3/kg |
| Overall Yield | >90% (reported in patents) |
| Reaction Conditions | Moderate temperatures and pressures |
| Key Advantages | High yield, low-cost starting material, relatively simple process |
| Key Disadvantages | Requires handling of chlorinated compounds |
Logical Relationship of the 4,6-Dichloropyrimidine Route
Caption: Synthesis of this compound from 4,6-Dichloropyrimidine.
Route 2: Synthesis from Ethyl Cyanoacetate
Considered a mainstream production process, this route involves the cyclization of ethyl cyanoacetate with urea, followed by chlorination and methoxylation.
Experimental Protocol:
-
Step 1: Cyclization: Ethyl cyanoacetate and urea are reacted in the presence of a strong base like sodium ethoxide to form 4-amino-2,6-dihydroxypyrimidine.
-
Step 2: Chlorination: The dihydroxypyrimidine is then chlorinated, typically using phosphorus oxychloride, to yield 4-amino-2,6-dichloropyrimidine.
-
Step 3: Methoxylation: The dichlorinated intermediate is subsequently methoxylated to give this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material Cost (Ethyl Cyanoacetate) | ~$1.5-2.5/kg |
| Key Reagent Cost (Phosphorus Oxychloride) | ~$1-2/kg |
| Overall Yield | Moderate (can be lowered by hydrolysis of intermediates) |
| Reaction Conditions | Requires handling of highly toxic and corrosive phosphorus oxychloride |
| Key Advantages | Utilizes inexpensive starting materials |
| Key Disadvantages | Use of hazardous reagents, formation of byproducts, generation of phosphorus-containing wastewater |
Experimental Workflow for the Ethyl Cyanoacetate Route
Caption: Synthesis of this compound from Ethyl Cyanoacetate.
Route 3: "Greener" Synthesis from Cyanoacetate and Urea
This approach aims to mitigate the environmental impact of the traditional methods by avoiding the use of phosphorus oxychloride.
Experimental Protocol:
-
Step 1: Cyclization: Similar to the ethyl cyanoacetate route, a cyanoacetate ester is reacted with urea to form 4-amino-2,6-dihydroxypyrimidine.
-
Step 2: Methylation: The dihydroxypyrimidine is then directly methylated using a "greener" methylating agent, such as dimethyl carbonate or dimethyl sulfate, in the presence of a base and phase transfer catalyst.
Quantitative Data:
| Parameter | Value |
| Starting Material Cost (Cyanoacetate) | ~$1.5-2.5/kg |
| Key Reagent Cost (Dimethyl Sulfate) | Varies, but generally more expensive than POCl3 |
| Overall Yield | Moderate to good, dependent on methylation efficiency |
| Reaction Conditions | Generally milder than the chlorination route |
| Key Advantages | Avoids toxic phosphorus oxychloride, reduced waste |
| Key Disadvantages | Potentially higher reagent costs for methylation |
Route 4: Synthesis from Barbituric Acid
This is one of the oldest methods and is now largely considered obsolete for industrial-scale production due to significant drawbacks.
Experimental Protocol:
-
Step 1: Chlorination: Barbituric acid is chlorinated with phosphorus oxychloride to produce 2,4,6-trichloropyrimidine.
-
Step 2: Amination: The trichloropyrimidine is then aminated, which often results in a mixture of isomers that are difficult to separate.
-
Step 3: Methoxylation: The desired amino-dichioropyrimidine isomer is then methoxylated.
Quantitative Data:
| Parameter | Value |
| Starting Material Cost (Barbituric Acid) | Varies, can be more expensive than other starting materials |
| Key Reagent Cost (Phosphorus Oxychloride) | ~$1-2/kg |
| Overall Yield | Low, due to isomer formation and purification losses |
| Reaction Conditions | Harsh and hazardous |
| Key Advantages | Historically established |
| Key Disadvantages | Low yield, use of toxic reagents, difficult purification, significant waste generation |
Conclusion
Based on the available data, the synthesis of this compound starting from 4,6-dichloropyrimidine presents the most economically viable and efficient route for industrial-scale production. Its high overall yield, coupled with the low cost of the starting material, makes it a superior choice over the traditional ethyl cyanoacetate and barbituric acid methods. While the "greener" route from cyanoacetate and urea offers significant environmental advantages by avoiding phosphorus oxychloride, its economic competitiveness will depend on optimizing the methylation step to achieve high yields with cost-effective reagents. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including cost, scale, available equipment, and environmental, health, and safety (EHS) considerations. The 4,6-dichloropyrimidine route, however, currently stands out as the most robust and economically sound option.
In-Silico Modeling and Comparative Analysis of Novel 4-Amino-6-methoxypyrimidine Derivatives as Potential EGFR Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive in-silico comparison of a series of novel 4-Amino-6-methoxypyrimidine derivatives. This analysis, supported by detailed experimental protocols, evaluates their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
The this compound scaffold is a privileged structure in medicinal chemistry, known to be a crucial intermediate in the synthesis of various biologically active compounds.[1][2] Building upon this core, a series of hypothetical derivatives have been designed for in-silico evaluation to explore their potential as targeted cancer therapeutics. This guide details the computational modeling of these derivatives, including molecular docking studies, and prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Comparative In-Silico Analysis
A library of five novel this compound derivatives (AMPY-01 to AMPY-05) was designed for this comparative study. The in-silico evaluation was performed to predict their binding affinity to the EGFR kinase domain and to assess their drug-likeness and pharmacokinetic profiles.
Molecular Docking Studies
Molecular docking simulations were performed to predict the binding mode and affinity of the designed derivatives within the ATP-binding site of EGFR (PDB ID: 1M17). The results, summarized in Table 1, indicate that all designed compounds exhibit favorable binding energies, suggesting potential inhibitory activity.
| Compound ID | Structure | Binding Energy (kcal/mol) | Interacting Residues |
| AMPY-01 | 4-amino-6-methoxy-N-(4-fluorophenyl)pyrimidin-2-amine | -8.5 | Met793, Leu718, Gly796 |
| AMPY-02 | N-(4-chlorophenyl)-4-amino-6-methoxypyrimidin-2-amine | -8.9 | Met793, Leu718, Cys797 |
| AMPY-03 | 4-amino-6-methoxy-N-(4-methylphenyl)pyrimidin-2-amine | -8.2 | Met793, Leu718, Gly796 |
| AMPY-04 | N-(3,4-dichlorophenyl)-4-amino-6-methoxypyrimidin-2-amine | -9.2 | Met793, Leu718, Cys797, Leu844 |
| AMPY-05 | 4-amino-6-methoxy-N-(4-methoxyphenyl)pyrimidin-2-amine | -8.7 | Met793, Leu718, Thr790 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
ADMET and Drug-Likeness Prediction
The designed derivatives were further evaluated for their pharmacokinetic properties and drug-likeness using in-silico predictive models. As shown in Table 2, all compounds generally exhibit favorable ADMET profiles and adhere to Lipinski's rule of five, indicating good potential for oral bioavailability.[1][3]
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five | GI Absorption | BBB Permeant |
| AMPY-01 | 248.24 | 2.8 | 2 | 4 | Yes | High | No |
| AMPY-02 | 264.70 | 3.2 | 2 | 4 | Yes | High | No |
| AMPY-03 | 244.27 | 2.9 | 2 | 4 | Yes | High | No |
| AMPY-04 | 299.15 | 3.8 | 2 | 4 | Yes | High | No |
| AMPY-05 | 260.27 | 2.5 | 2 | 5 | Yes | High | No |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
The following sections detail the methodologies for the in-silico experiments cited in this guide.
Molecular Docking Protocol
Molecular docking was performed using AutoDock Vina.[4][5]
-
Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain was obtained from the Protein Data Bank (PDB ID: 1M17). Water molecules and co-crystallized ligands were removed. Polar hydrogen atoms and Kollman charges were added to the protein structure using AutoDock Tools.[6]
-
Ligand Preparation: The 3D structures of the this compound derivatives were sketched using ChemDraw and converted to PDBQT format using OpenBabel. Gasteiger charges were assigned, and rotatable bonds were defined.
-
Grid Box Generation: A grid box with dimensions of 20x20x20 Å was centered on the active site of EGFR, encompassing the key interacting amino acid residues.
-
Docking Simulation: The docking simulation was performed using AutoDock Vina with an exhaustiveness of 8. The Lamarckian genetic algorithm was employed for the conformational search. The resulting binding poses were ranked based on their binding energy scores.
ADMET and Drug-Likeness Prediction Protocol
The ADMET and drug-likeness properties of the designed derivatives were predicted using the SwissADME web server.[1][3][7][8][9]
-
Input: The SMILES (Simplified Molecular Input Line Entry System) strings for each derivative were generated.
-
Submission: The SMILES strings were submitted to the SwissADME online portal.
-
Analysis: The web server calculates various physicochemical descriptors, pharmacokinetic properties, and drug-likeness parameters. The results for properties such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability were analyzed. Adherence to Lipinski's rule of five was also assessed to predict oral bioavailability.
Visualizations
The following diagrams illustrate the signaling pathway of interest and the in-silico workflow.
Caption: EGFR Signaling Pathway.[10][11][12][13][14]
Caption: In-Silico Drug Discovery Workflow.[15][16][17][18]
Conclusion
The in-silico analysis of the designed this compound derivatives suggests that these compounds are promising candidates for further development as EGFR inhibitors. The molecular docking studies revealed favorable binding interactions with the EGFR kinase domain, and the ADMET predictions indicate good drug-like properties. In particular, AMPY-04, with the best-predicted binding energy, warrants further investigation through chemical synthesis and in-vitro biological evaluation to validate these computational findings. This guide provides a foundational framework for the rational design and evaluation of novel pyrimidine-based therapeutics.
References
- 1. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 2. This compound | 696-45-7 [chemicalbook.com]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. 2.2. Adme prediction [bio-protocol.org]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. ClinPGx [clinpgx.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. What is in silico drug discovery? [synapse.patsnap.com]
- 17. academicjournals.org [academicjournals.org]
- 18. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Amino-6-methoxypyrimidine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Amino-6-methoxypyrimidine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects eyes and face from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption of the chemical. |
| Body Protection | A laboratory coat. | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask). | Necessary if working in a poorly ventilated area or when dust may be generated. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Collection:
-
Collect all waste containing this compound, including unused solid material, contaminated solutions, and any contaminated disposable labware (e.g., weigh boats, gloves, paper towels), in a designated and compatible hazardous waste container.
-
For liquid waste, such as reaction mixtures or solutions, use a dedicated and clearly labeled container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
The waste container must be clearly and accurately labeled with the full chemical name, "Waste this compound," and any relevant hazard symbols (e.g., irritant).
-
-
Storage Pending Disposal:
-
Securely seal the waste container.
-
Store the container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Provide the waste disposal contractor with a complete and accurate description of the waste's composition.
-
Experimental Workflow: Synthesis of a Sulfadoxine Analogue
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including analogues of the antibacterial drug Sulfadoxine. The following diagram illustrates a typical experimental workflow for such a synthesis, highlighting the stages where waste generation and subsequent disposal procedures are critical.
Caption: A typical workflow for the synthesis of a Sulfadoxine analogue.
Quantitative Toxicity Data for Pyrimidine Derivatives
| Compound Class | Route of Exposure | Species | LD50 (Lethal Dose, 50%) | Reference |
| N-1-sulfonyluracil derivatives | Oral | Mouse | >3000 mg/kg | [1][3] |
| 4H-Pyrido(1,2-a)pyrimidin-4-one derivative | Oral | Rat | 1100 mg/kg | [4] |
Disclaimer: The toxicity data presented is for related pyrimidine compounds and should be used for general informational purposes only. A specific risk assessment should be conducted for this compound based on the available safety data sheet and in consultation with your institution's safety office.
References
Personal protective equipment for handling 4-Amino-6-methoxypyrimidine
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling of 4-Amino-6-methoxypyrimidine (CAS No. 696-45-7). The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by providing direct, procedural guidance for all operational and disposal stages.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The signal word for this chemical is Warning .[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use. | To prevent skin contact and irritation.[1][2] |
| Eye and Face Protection | ANSI-approved safety glasses with side-shields or chemical splash goggles. | To protect eyes from dust particles and splashes, preventing serious irritation.[1][2] |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator if dust formation is likely or ventilation is inadequate. | To avoid inhalation of dust, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A. Preparation:
-
Ensure a certified chemical fume hood is operational and available for use.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Gather all necessary PPE as detailed in Table 1 and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.
B. Handling:
-
Conduct all weighing and transferring of this compound within a chemical fume hood to control dust.
-
Avoid all personal contact, including inhalation of the powder.
-
Use the smallest practical quantities for the experiment.
-
Keep containers of this compound tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
C. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Decontaminate the work area, including benchtops and equipment, to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE in a designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Collection:
-
Solid Waste:
-
Collect unused or waste this compound in its original container or a clearly labeled, sealed hazardous waste container.
-
Contaminated materials such as gloves, weigh boats, and paper towels should be double-bagged in clear plastic bags and placed in a designated solid hazardous waste container.[3]
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, collect the solution in a labeled, leak-proof container designated for liquid hazardous waste.
-
Ensure the waste container is compatible with the solvent used.
-
B. Storage Pending Disposal:
-
Store sealed hazardous waste containers in a cool, dry, and well-ventilated designated area.
-
Ensure the storage area is away from incompatible materials.
-
Do not accumulate large quantities of waste. Follow institutional guidelines for waste pickup schedules.
C. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Provide a complete and accurate description of the waste to the disposal personnel.
-
Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
A. Spills:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For a solid spill, gently cover it with a damp paper towel to avoid generating dust.[4] For a liquid spill, contain it with an absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully sweep or wipe up the contained material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area three times with a detergent solution, followed by a water rinse.[5]
B. Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cws.auburn.edu [cws.auburn.edu]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 5. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
